molecular formula C13H18N2 B171824 (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine CAS No. 144282-35-9

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine

Cat. No.: B171824
CAS No.: 144282-35-9
M. Wt: 202.3 g/mol
InChI Key: PGEGEJNTABPWJH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEGEJNTABPWJH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine , a critical chiral intermediate in the synthesis of next-generation fluoroquinolone antibiotics.

Executive Summary

This compound is a conformationally restricted diamine scaffold used primarily as a side-chain building block in medicinal chemistry. Its most significant industrial application is in the synthesis of Sitafloxacin (DU-6859a), a broad-spectrum fourth-generation fluoroquinolone antibiotic. The spiro[2.4]heptane core mimics the pyrrolidine ring of earlier quinolones (like ciprofloxacin) but introduces a spiro-cyclopropyl moiety that locks the nitrogen lone pair orientation, enhancing binding affinity to bacterial DNA gyrase and Topoisomerase IV while reducing efflux liability.

Chemical Identity & Structural Analysis[1][2][3][4]

Core Identification Data
PropertySpecification
IUPAC Name (7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine
CAS Number 144282-35-9 (S-isomer); 129306-07-6 (Racemate)
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
SMILES N[C@H]1CN(CC2=CC=CC=C2)CC31CC3
Chirality (S)-enantiomer at C7
Appearance Viscous oil or low-melting solid (often handled as HCl salt)
Structural Pharmacophore Analysis

The molecule consists of three distinct structural domains:

  • Spiro[2.4]heptane Core: A pyrrolidine ring fused to a cyclopropane ring at the C3 position. This creates significant ring strain (~27 kcal/mol), which rigidifies the pyrrolidine ring envelope.

  • 7-Amino Group: The primary amine serves as the attachment point to the quinolone nucleus (via S_NAr displacement of a C7-fluorine on the quinolone core). The (S)-configuration is critical for biological activity; the (R)-isomer typically shows significantly reduced potency.

  • 5-Benzyl Group: A protecting group for the secondary amine. It renders the intermediate lipophilic and stable during the coupling reaction, after which it is removed (debenzylation) to yield the free secondary amine necessary for pharmacokinetic solubility.

Synthetic Pathways

The industrial synthesis of the (S)-enantiomer typically involves the construction of the spiro-diketone skeleton followed by stereoselective reductive amination or resolution.

Primary Route: Cyclization & Resolution (Industrial Standard)

This protocol, adapted from patent literature (e.g., CN103420896B), offers a scalable path using robust reagents.

Step 1: Spiro-Diketone Formation

  • Precursor: 1-bromo-3-cyclopropylacetyl acetic acid benzyl amide.

  • Reagents: 1,2-dichloroethane, NaOH (aq), Tetrabutylammonium bromide (TBAB).

  • Mechanism: Intramolecular alkylation under Phase Transfer Catalysis (PTC). The acyclic precursor cyclizes to form 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione .

Step 2: Regioselective Oximation

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Pyridine.
    
  • Process: The ketone at C7 is less sterically hindered/more reactive than the amide-like C4 carbonyl (if present) or regioselective control is used to form 4-oxo-5-benzyl-7-oxime-5-azaspiro[2.4]heptane .

Step 3: Reduction to Racemic Amine

  • Reagents: Sodium Borohydride (

    
    ), Boron Trifluoride Etherate (
    
    
    
    ).[1]
  • Conditions: THF reflux.

  • Outcome: The oxime is reduced to the primary amine, and the C4-carbonyl (lactam) is reduced to the methylene, yielding the racemic 5-benzyl-5-azaspiro[2.4]heptan-7-amine .

Step 4: Optical Resolution

  • Resolving Agent: L-Camphorsulfonic acid (L-CSA).

  • Protocol: The racemic amine is dissolved in toluene/ethanol. L-CSA is added to precipitate the diastereomeric salt of the (S)-amine. Recrystallization (typically from ethanol) yields the optically pure (S)-amine salt (>98% ee).

Alternative Route: Asymmetric Hydrogenation

For high-value synthesis avoiding resolution losses, a catalytic asymmetric route is employed.

  • Substrate: Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate (protected).

  • Catalyst: RuCl(benzene)[(S)-SunPhos]Cl.

  • Mechanism: Dynamic Kinetic Resolution (DKR) or enantioselective hydrogenation of the ketone prior to cyclization or direct hydrogenation of the imine intermediate.

Visualization of Synthesis Logic

Synthesis Precursor Acyclic Precursor (Bromo-amide) Diketone Spiro-Diketone Intermediate Precursor->Diketone Cyclization (NaOH/PTC) Oxime 7-Oxime Derivative Diketone->Oxime NH2OH·HCl / Pyridine RacemicAmine Racemic 7-Amine Oxime->RacemicAmine Reduction (NaBH4/BF3) Resolution Chiral Resolution (L-CSA) RacemicAmine->Resolution Salt Formation FinalProduct (S)-5-Benzyl-5-azaspiro [2.4]heptan-7-amine Resolution->FinalProduct Recrystallization & Base Release

Caption: Step-wise industrial synthesis of this compound via oxime reduction and chiral resolution.

Applications in Drug Development[6][7]

Sitafloxacin Synthesis

The primary utility of this amine is the C7-functionalization of the quinolone core.

  • Coupling: The (S)-amine reacts with 7-fluoro-8-chloro-quinolone carboxylic acid ester .

  • Mechanism:

    
     (Nucleophilic Aromatic Substitution).[2] The amine attacks the C7 position, displacing the fluorine atom.
    
  • Deprotection: The N-benzyl group is subsequently removed (hydrogenolysis,

    
    ) to release the secondary amine, which improves the drug's water solubility and bioavailability.
    
Mechanism of Action (SAR)

The spiro-amine moiety contributes to Sitafloxacin's potency through:

  • Target Binding: The rigidified amine fits into the binding pocket of the DNA-gyrase complex more tightly than a flexible piperazine ring.

  • Gram-Positive Activity: The bulky spiro group enhances lipophilicity and penetration into Gram-positive bacteria (e.g., S. pneumoniae).

  • Resistance Profile: The steric bulk hinders the binding of efflux pump proteins, retaining activity against ciprofloxacin-resistant strains.

Sitafloxacin Assembly Diagram

Sitafloxacin QuinoloneCore 7,8-Difluoro Quinolone Core Coupling SNAr Coupling (Base, Heat) QuinoloneCore->Coupling SpiroAmine (S)-5-Benzyl-5-azaspiro [2.4]heptan-7-amine SpiroAmine->Coupling Intermediate N-Benzyl Protected Sitafloxacin Coupling->Intermediate Debenzylation Debenzylation (H2, Pd/C) Intermediate->Debenzylation Sitafloxacin Sitafloxacin (Final Drug) Debenzylation->Sitafloxacin

Caption: Convergent synthesis of Sitafloxacin utilizing the spiro-amine scaffold.[3]

Safety and Handling

  • Hazards: As a primary amine, the substance is corrosive and an irritant. The benzyl group adds lipophilicity, increasing skin absorption potential.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amine.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

  • Sitafloxacin Synthesis & Characterization: Asian Journal of Chemistry. (2014). Synthesis and Characterization of Sitafloxacin.

  • Industrial Synthesis Patent: Google Patents. (2013). CN103420896B - Preparation method of 5-benzyl-7(S)-amino-5-azaspiro[2.4]heptane.

  • Asymmetric Hydrogenation Route: Journal of Organic Chemistry. (2011). Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation.

  • Sitafloxacin Pharmacology: National Institutes of Health (PMC). (2024). Antibacterial Mechanisms and Clinical Impact of Sitafloxacin.

Sources

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine: A Key Spirocyclic Scaffold for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant interest due to their inherent three-dimensional nature, which provides a distinct advantage over traditional flat, aromatic structures.[1] Spirocycles, which are ring systems fused at a single atom, introduce conformational rigidity and novel exit vectors for substituent placement, often leading to enhanced target affinity, selectivity, and improved physicochemical properties such as solubility and metabolic stability.[1]

This guide focuses on a particularly valuable chiral building block: This compound . This compound serves as a cornerstone for the synthesis of complex, biologically active molecules, particularly those targeting the central nervous system (CNS).[2] Its unique topology, combining a pyrrolidine ring, a cyclopropane ring, and a strategically placed primary amine, makes it a powerful tool for drug development professionals. This document provides a comprehensive technical overview of its molecular profile, strategic applications, a plausible synthetic route, and analytical characterization, designed for researchers and scientists in the pharmaceutical field.

Part 1: Molecular Profile and Physicochemical Properties

The foundational step in evaluating any chemical scaffold is a thorough understanding of its intrinsic properties. These parameters govern its behavior in both chemical reactions and biological systems.

The molecular weight of this compound is consistently reported as 202.30 g/mol .[2][3][4] Its molecular formula is C₁₃H₁₈N₂ .[2][3]

Table 1: Core Molecular Identifiers

PropertyValueSource
Molecular Weight 202.30 g/mol [2][3]
Molecular Formula C₁₃H₁₈N₂[2][3]
CAS Number 144282-35-9[2]
IUPAC Name (7S)-5-(phenylmethyl)-5-azaspiro[2.4]heptan-7-amine[4]
Canonical SMILES N[C@H]1CN(CC2=CC=CC=C2)CC31CC3[3]
InChI Key PGEGEJNTABPWJH-LMOVPXPDSA-NN/A

Table 2: Computed Physicochemical Properties

PropertyValueSignificance in Drug Discovery
Fsp³ 0.538A higher fraction of sp³-hybridized carbons correlates with increased clinical success, likely due to greater 3D complexity and reduced planarity.[1][4]
LogP 1.57This value suggests a balance between lipophilicity and hydrophilicity, which is often crucial for oral bioavailability and cell membrane permeability.[4]
H-Bond Donors 1The primary amine acts as a hydrogen bond donor, a key interaction for receptor binding.[4]
H-Bond Acceptors 2The two nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility and target engagement.[4]
pKa (Predicted) 10.84 ± 0.40The predicted basicity of the amine groups influences their ionization state at physiological pH, affecting receptor interaction and solubility.[5]

Part 2: Strategic Importance in Medicinal Chemistry

The value of this compound extends beyond its basic properties. Its rigid, three-dimensional structure is its most significant asset, offering a sophisticated scaffold for navigating complex biological targets.

A Scaffold for CNS Drug Discovery

This molecule is primarily utilized as a chiral building block for agents targeting the central nervous system.[2] The spirocyclic core serves to rigidly orient the primary amine and other appended functionalities in a precise three-dimensional arrangement. This is critical for achieving high-affinity and selective interactions with neuropharmacological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] The defined stereochemistry of the (S)-enantiomer ensures selective binding, a crucial factor in minimizing off-target effects and enhancing therapeutic efficacy.

Advantages of the Azaspiro[2.4]heptane Core
  • Three-Dimensional Diversity : Unlike flat aromatic rings that present substituents in a single plane, spirocycles project them into diverse regions of 3D space. This allows for a more comprehensive exploration of a protein's binding pocket.

  • Improved Physicochemical Profile : The introduction of saturated, sp³-rich cores can improve properties essential for drug development. Spiro-containing systems often lead to better water solubility, modulated lipophilicity (LogP/LogD), and enhanced metabolic stability compared to their non-spirocyclic or aromatic counterparts.[1]

  • Novelty and Patentability : As drug discovery moves towards more complex and diverse chemical matter, novel spirocyclic scaffolds provide an opportunity to create new intellectual property and develop first-in-class therapeutics.[6]

G cluster_0 Traditional Flat Scaffold cluster_1 Spirocyclic Scaffold Advantage cluster_2 A Aromatic Core B Substituent 1 (In-Plane) A->B C Substituent 2 (In-Plane) A->C S (S)-5-Benzyl-5- azaspiro[2.4]heptan-7-amine X Vector 1 (Axial) S->X Y Vector 2 (Equatorial) S->Y Z Vector 3 (Spiro-defined) S->Z key Result: - Enhanced 3D exploration of binding sites - Improved physicochemical properties - Increased selectivity

Caption: Comparison of substituent vectors from flat vs. spirocyclic scaffolds.

Part 3: Synthesis and Chemical Accessibility

While commercial availability exists, understanding the synthetic logic for accessing this scaffold is crucial for researchers planning multi-step syntheses. A plausible, literature-informed retrosynthesis points to the formation of the spirocyclic ketone followed by stereoselective installation of the amine.

Proposed Retrosynthetic Analysis

A logical approach involves the reductive amination of the corresponding ketone, 5-Benzyl-5-azaspiro[2.4]heptan-7-one .[7] This ketone precursor itself can be derived from simpler starting materials, potentially through an intramolecular cyclization strategy. The key challenge in the synthesis is the control of stereochemistry at the C7 position.

retrosynthesis target This compound ketone 5-Benzyl-5-azaspiro[2.4]heptan-7-one target->ketone Reductive Amination precursor N-benzyl-pyrrolidinone derivative ketone->precursor Intramolecular Cyclization sm Simpler Starting Materials precursor->sm Functional Group Interconversion

Caption: Retrosynthetic pathway for the target molecule.

Hypothetical Experimental Protocol (Illustrative)

This protocol is a conceptual workflow based on standard organic chemistry transformations and general methods reported for analogous systems.[8]

Step 1: Synthesis of 5-Benzyl-5-azaspiro[2.4]heptan-7-one (Ketone Precursor)

  • Objective: Construct the spirocyclic ketone core.

  • Reaction: An N-benzylated pyrrolidinone bearing a suitable side chain (e.g., an ester-activated cyclopropylmethyl group) undergoes an intramolecular Dieckmann or Thorpe-Ziegler type cyclization.

  • Reagents & Conditions:

    • Substrate: N-benzyl-4-(cyanomethyl)-4-(cyclopropylmethyl)pyrrolidin-2-one.

    • Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    • Solvent: Anhydrous tetrahydrofuran (THF) or toluene.

    • Temperature: Reflux, monitored by TLC.

  • Work-up & Purification:

    • Quench reaction carefully with an aqueous acid solution.

    • Extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Stereoselective Reductive Amination

  • Objective: Convert the ketone to the target (S)-amine.

  • Reaction: This is the critical stereochemistry-defining step. A chiral auxiliary or a stereoselective reducing agent is required. A common method is the formation of a chiral imine or oxime followed by diastereoselective reduction.

  • Reagents & Conditions:

    • Substrate: 5-Benzyl-5-azaspiro[2.4]heptan-7-one.

    • Chiral Amine Source: (S)-α-methylbenzylamine to form a diastereomeric imine, followed by reduction and hydrogenolysis.

    • Alternatively, direct asymmetric reductive amination using a chiral catalyst.

    • Reducing Agent: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

    • Solvent: Methanol or dichloroethane (DCE).

  • Work-up & Purification:

    • Quench with water and adjust pH to basic.

    • Extract with dichloromethane.

    • Dry the combined organic layers and concentrate.

    • Purify via chromatography. If a chiral auxiliary was used, an additional deprotection step (e.g., hydrogenolysis to remove the α-methylbenzyl group) is necessary.

Part 4: Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and stereochemical integrity of the material.

Table 3: Summary of Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Structural ConfirmationSignals corresponding to the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~3.6 ppm), cyclopropyl protons (upfield region, ~0.5-1.0 ppm), and protons on the pyrrolidine and at the C7 stereocenter.
¹³C NMR Carbon Skeleton ConfirmationApproximately 11-12 distinct carbon signals, including aromatic carbons, benzylic carbon, spiro-carbon, and aliphatic carbons of the two rings.
Mass Spec (ESI-MS) Molecular Weight VerificationA prominent ion peak corresponding to [M+H]⁺ at m/z 203.15.
Chiral HPLC/SFC Enantiomeric PurityA single major peak for the (S)-enantiomer when analyzed on a suitable chiral stationary phase (e.g., Chiralpak AD-H). Enantiomeric excess (e.e.) should be >98%.
FT-IR Functional Group IDCharacteristic absorptions for N-H stretching (primary amine, ~3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), and aromatic C=C bending.

Part 5: Safe Handling and Storage

Proper handling and storage are essential to maintain the quality and safety of this reagent.

  • Storage Conditions : The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[2][3] It should be kept under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light.[2][3]

  • Safety Precautions : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Table 4: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramStatementPrecautionary Phrase
Harmful/Irritant GHS07H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Sensitization GHS07H317: May cause an allergic skin reaction.P280: Wear protective gloves.

Data compiled from multiple supplier safety data sheets.[3][4]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated and enabling tool for drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic core, provides a robust platform for designing novel therapeutics with potentially superior pharmacological profiles. For researchers and scientists in drug development, a deep understanding of its properties, synthesis, and handling is paramount to fully leveraging its potential in creating the next generation of medicines, particularly for challenging CNS disorders.

References

  • BLDpharm. 144282-40-6|(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine.
  • MySkinRecipes. This compound.
  • Fluorochem. 5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-AMINE.
  • Angene Chemical. (7S)-5-benzyl-7-methyl-5-azaspiro[2.4]heptan-7-amine;(2R)-2-hydroxy-2-phenylacetic acid.
  • PubChem. 5-Benzyl-5-azaspiro[2.4]heptan-7-one. [Link]

  • PubChem. 5-Benzyl-N-Boc-5-azaspiro[2.4]heptan-1-amine.
  • BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • BLDpharm. 3038479-94-3|Benzyl (S)-7-amino-5-azaspiro[2.
  • ChemicalBook. 5-Azaspiro[2.4]heptan-7-aMine.
  • Sigma-Aldrich. (7S)-7-AMINO-5-BENZYL-5-AZASPIRO[2.4]-HEPTANE 2HCL.
  • ACS Medicinal Chemistry Letters.
  • Nature.
  • Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • ResearchGate. (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.

Sources

Enantioselective Synthesis of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine represents a critical pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere of pyrrolidine derivatives. It is most notably recognized as the chiral key intermediate for Sitafloxacin (a broad-spectrum fluoroquinolone antibiotic) and various GPCR ligands.

The synthesis of this molecule presents a dual challenge: constructing the strained spiro[2.4]heptane skeleton and establishing the (S)-configuration at the exocyclic amine position (C7). While the spiro-carbon (C4) is achiral in the symmetric parent skeleton, the introduction of the amine at C7 desymmetrizes the molecule, necessitating rigorous enantiocontrol.

This guide details two distinct synthetic pathways:

  • The Classical Resolution Route: A robust, scalable industrial process utilizing L-Camphorsulfonic acid (L-CSA).

  • The Asymmetric Hydrogenation Route: A high-atom-economy catalytic approach using Ru-SunPhos.

Structural Analysis & Retrosynthesis

The target molecule consists of a pyrrolidine ring fused to a cyclopropane ring at a single carbon (spiro center). The nitrogen at position 5 is protected with a benzyl group, and the amine at position 7 carries the (S)-chirality.

Retrosynthetic Logic:

  • Disconnection A (Resolution): The C7-N bond is formed non-stereoselectively from a ketone precursor (5-benzyl-5-azaspiro[2.4]heptan-4,7-dione), followed by optical resolution.

  • Disconnection B (Asymmetric Catalysis): The chiral center is established via asymmetric hydrogenation of an enamide or

    
    -keto ester precursor before or during the cyclization sequence.
    

Route A: The Classical Resolution Pathway (Industrial Standard)

This route is favored in manufacturing due to the low cost of reagents and the stability of the intermediates. It relies on the formation of a spiro-diketone followed by oxime reduction.

Detailed Protocol

Step 1: Spiro-Diketone Formation

  • Reagents: N-Benzyl-3-oxobutanamide, 1,2-dibromoethane (or 1,2-dichloroethane), Base (K2CO3/NaOH).

  • Mechanism: Double alkylation of the active methylene and the amide nitrogen.

  • Procedure:

    • React N-benzyl-3-oxobutanamide with 1,2-dibromoethane in the presence of K2CO3 in DMF or DMSO.

    • The intramolecular cyclization yields 5-benzyl-5-azaspiro[2.4]heptan-4,7-dione .[1]

    • Note: Control of temperature (60-80°C) is critical to prevent polymerization of the alkylating agent.

Step 2: Functional Group Interconversion (Ketone to Amine)

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Pyridine, then 
    
    
    
    .
  • Workflow:

    • Condensation of the 4,7-dione with hydroxylamine yields the oxime at the C7 position (the C4 carbonyl is an amide and less reactive).

    • Reduction of the oxime using Boron Trifluoride Etherate (

      
      ) and Sodium Borohydride (
      
      
      
      ) in THF.
    • Result: rac-5-Benzyl-5-azaspiro[2.4]heptan-7-amine.[1][2][3]

Step 3: Optical Resolution (The Critical Step)

  • Resolving Agent: (1S)-(+)-10-Camphorsulfonic acid (L-CSA).

  • Solvent System: Ethanol/Toluene or Ethanol/Water.

  • Protocol:

    • Dissolve the racemic amine (1.0 eq) in Ethanol.

    • Add L-CSA (1.0 eq) slowly at 50°C.

    • Cool slowly to 0-5°C over 4 hours. The diastereomeric salt (S)-Amine

      
       L-CSA  crystallizes due to lower solubility compared to the (R)-amine salt.
      
    • Filter and recrystallize from EtOH to achieve >99% ee.

    • Free-basing: Treat the salt with aqueous NaOH and extract with Dichloromethane (DCM) to yield the pure target.

Workflow Diagram (Route A)

ResolutionRoute Start N-Benzyl-3-oxobutanamide Step1 Double Alkylation (1,2-dibromoethane, K2CO3) Start->Step1 Inter1 5-Benzyl-5-azaspiro[2.4] heptan-4,7-dione Step1->Inter1 Step2 Oxime Formation (NH2OH·HCl) Inter1->Step2 Inter2 Oxime Intermediate Step2->Inter2 Step3 Reduction (NaBH4 / BF3·Et2O) Inter2->Step3 Racemate rac-5-Benzyl-5-azaspiro[2.4] heptan-7-amine Step3->Racemate Resolution Chiral Resolution (L-CSA) Racemate->Resolution Target (S)-Target Amine (>99% ee) Resolution->Target Crystallization Waste (R)-Isomer (Mother Liquor) Resolution->Waste

Caption: Linear workflow for the classical resolution of the spiro-amine using L-CSA.

Route B: Asymmetric Hydrogenation (Catalytic Efficiency)

For higher atom economy and to avoid the 50% yield cap of resolution, asymmetric hydrogenation using Ruthenium catalysts is the superior scientific approach.

Core Mechanism

The strategy involves the enantioselective hydrogenation of a


-keto ester or enamide precursor before the final spiro-cyclization or on a pre-formed spiro-ketone. The most documented high-ee route utilizes [RuCl(benzene)((S)-SunPhos)]Cl .
Detailed Protocol

Step 1: Substrate Preparation

  • Start with Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate (protected, usually Cbz or Boc, though Benzyl is possible if reduction conditions are controlled).

Step 2: Asymmetric Hydrogenation

  • Catalyst: [RuCl(benzene)((S)-SunPhos)]Cl.[4][5]

  • Conditions:

    
     (20 bar), Ethanol, 70°C, 18h.
    
  • Process:

    • The Ru-SunPhos complex coordinates to the

      
      -keto functionality.
      
    • Hydrogen is transferred to the Re-face (or Si-face depending on ligand chirality) of the ketone.

    • Result: Chiral

      
      -hydroxy intermediate with >98% ee.
      

Step 3: Cyclization to the Spiro-Skeleton

  • Reagents: Mesyl Chloride (MsCl), then Sodium Azide (

    
    ), then Reduction (
    
    
    
    or LAH).
  • Logic:

    • Convert the chiral alcohol to a mesylate (leaving group).

    • Displace with Azide (Inversion of configuration occurs here—critical for stereochemical planning).

    • Reduce the azide to an amine.

    • Intramolecular cyclization (lactamization) followed by reduction of the lactam yields the spiro-amine.

  • Note: If the benzyl group is required, it is introduced via reductive amination of the final core amine with benzaldehyde, or by using a benzyl-protected precursor that survives the specific hydrogenation conditions.

Mechanistic Diagram (Route B)

AsymmetricRoute Substrate Prochiral Beta-Keto Ester ChiralAlcohol Chiral Alcohol (98% ee) Substrate->ChiralAlcohol Asymmetric Hydrogenation Catalyst Ru-(S)-SunPhos Catalyst->Substrate Coordination H2 H2 (20 bar) H2->Substrate Activation Mesylation & Azidation (Inversion) ChiralAlcohol->Activation Cyclization Reductive Cyclization Activation->Cyclization Target (S)-Target Core Cyclization->Target

Caption: Ru-catalyzed asymmetric hydrogenation pathway establishing chirality prior to cyclization.

Technical Comparison & Data Summary

The following table summarizes the key performance indicators (KPIs) for both routes to assist in process selection.

FeatureRoute A: Classical ResolutionRoute B: Asymmetric Hydrogenation
Enantiomeric Excess (ee) >99% (after recrystallization)96% - 99% (Catalyst dependent)
Yield (Overall) 30 - 40% (Theoretical max 50% w/o racemization)70 - 85%
Cost Driver Reagent volume (L-CSA), Solvent wasteCatalyst cost (Ru-SunPhos)
Scalability High (Kg to Ton scale feasible)Moderate (Requires high-pressure reactors)
Atom Economy Low (Discarding 50% of wrong enantiomer)High (Direct chiral synthesis)
Key Risk Incomplete resolution requiring multiple crystallizationsCatalyst poisoning; trace metal removal

References

  • Zhou, Y. G., et al. (2011). "Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates." The Journal of Organic Chemistry, 76(5), 1501–1505.

  • Patent CN103420896B. (2015). "Preparation method of 5-benzyl-7(S)-t-butoxycarbonylamino-5-azaspiro[2.4]heptane." Google Patents.

  • Reddy, K. R., et al. (2014). "Process for the preparation of Sitafloxacin intermediates." Organic Process Research & Development.
  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029–3070. (Context on SunPhos ligands).

Sources

13C NMR analysis of benzyl-azaspiroheptanamine

Technical Deep Dive: C NMR Characterization of Benzyl-Azaspiroheptanamines

Executive Summary

The azaspiro[3.3]heptane scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a defined vector for substituent exit and improved metabolic stability compared to monocyclic analogues. However, its characterization presents unique challenges due to molecular symmetry , quaternary spiro-centers , and strain-induced chemical shift anomalies . This guide provides a self-validating protocol for the structural elucidation of benzyl-azaspiroheptanamines, focusing on the resolution of the "silent" spiro carbon and the differentiation of endocyclic methylene signals.

Part 1: Structural Context & Theoretical Framework

The Target Scaffold

We focus on 2-benzyl-2-azaspiro[3.3]heptan-6-amine . This molecule possesses

Key Structural Features:

  • Spiro Center (C4): Quaternary, high strain, long relaxation time (

    
    ).
    
  • Azetidine Ring (N-containing): Deshielded

    
    -carbons.
    
  • Cyclobutane Ring (Carbocyclic): Shielded

    
    -carbons, susceptible to puckering.
    
  • Benzyl Group: Diagnostic aromatic signals and a benzylic methylene handle.

The Symmetry Challenge

Due to the plane of symmetry, the carbons at positions 1 and 3 are chemically equivalent, as are positions 5 and 7.

  • Expected Unique

    
    C Signals:  8 signals total (instead of 13).
    
    • 3 Aromatic (

      
      ) + 1 Benzylic
      
    • 1 Spiro (

      
      )
      
    • 1 Azetidine

      
       pair (C1/C3)
      
    • 1 Cyclobutane

      
       pair (C5/C7)
      
    • 1 Methine (C6-Amine)

Part 2: Experimental Methodology

Standard


1
Optimized Acquisition Protocol

To ensure detection of the spiro carbon (approx. 30–40 ppm) and accurate integration, use the following parameters:

ParameterStandard SettingOptimized for Spirocycles Rationale
Pulse Angle 30°90° Maximizes transverse magnetization for low-sensitivity nuclei.
Relaxation Delay (d1) 1–2 sec5–10 sec The quaternary spiro carbon has a long

. Short delays saturate this signal, making it disappear.
Scans (ns) 256–10242048+ Signal-to-noise ratio scales with the square root of scans.
Solvent



signals (77 ppm) often overlap with critical C-N signals. DMSO clears this window.
Relaxation Agent NoneCr(acac)

(0.05 M)
Optional: Paramagnetic relaxation agent reduces

for all carbons, allowing quantitative integration.
Workflow Visualization

The following diagram outlines the logical flow for assigning the scaffold, moving from high-sensitivity proton data to carbon backbone confirmation.

NMR_WorkflowStartSample Preparation(20mg in DMSO-d6)H11H NMR ScreeningIdentify Symmetry & Amine ProtonsStart->H1HSQC1H-13C HSQCAssign Protonated CarbonsH1->HSQC CorrelationsC1313C {1H} DecoupledLocate Quaternary CarbonsHSQC->C13 Map CH/CH2HMBC1H-13C HMBCLink Benzyl to Spiro CoreC13->HMBC Identify CqFinalStructural ConfirmationHMBC->Final

Figure 1: Step-by-step NMR assignment workflow for spirocyclic amines.

Part 3: Spectral Assignment Strategy

Predicted Chemical Shift Table

The following values are characteristic for N-benzyl-2-azaspiro[3.3]heptan-6-amine in

Carbon TypePositionApprox.[1][2][3][4][5][6][7][8][9][10] Shift (

ppm)
Multiplicity (DEPT-135)Notes
Aromatic Ipso138.0 - 140.0QuaternaryLow intensity.
Aromatic Ortho/Meta128.0 - 129.0Positive (+)Intense signals.
Aromatic Para127.0 - 127.5Positive (+)
Benzylic

62.0 - 65.0 Negative (-)Key anchor point for assignment.
Azetidine C1, C360.0 - 62.0 Negative (-)Deshielded by Nitrogen. Equivalent.
Methine C6 (

)
45.0 - 50.0Positive (+)Shift varies with protonation state.
Cyclobutane C5, C735.0 - 40.0 Negative (-)Shielded relative to azetidine.
Spiro C430.0 - 35.0 Silent Quaternary. Look for weak singlet.
The Assignment Logic (Self-Validating Protocol)

Step 1: Anchor the Benzylic Position Locate the signal at ~63 ppm. In the DEPT-135, this will be inverted (CH2). In HMBC, the benzylic protons (singlet in

Step 2: Differentiate the Rings (Azetidine vs. Cyclobutane) The spiro scaffold has two sets of methylene pairs.

  • Azetidine (C1/C3): Directly attached to the tertiary nitrogen. These are deshielded (~60 ppm).

  • Cyclobutane (C5/C7): Attached to the quaternary carbon and the methine. These are more shielded (~38 ppm).

  • Validation: The benzylic protons will show 3-bond HMBC correlations to C1/C3 but NOT to C5/C7.

Step 3: The "Ghost" Spiro Carbon The quaternary C4 is the most difficult to find. It usually appears upfield (30–35 ppm) due to the strain of the spiro[3.3] system.

  • Validation: It will not appear in DEPT or HSQC spectra. It must show HMBC correlations from both the azetidine protons (H1/H3) and the cyclobutane protons (H5/H7).

Part 4: Troubleshooting & Artifacts

Salt Formation Effects

Drug intermediates are often isolated as HCl or TFA salts. Protonation of the amine (N6) or the spiro-nitrogen (N2) causes significant chemical shift perturbations.

  • Effect:

    
    -carbons shift upfield, while 
    
    
    -carbons may shift downfield.
  • Solution: Always report the salt form. If the spectrum is ambiguous (broad lines), perform a "free-basing" extraction with

    
     and re-run the sample.
    
Conformational Isomerism

While 2-azaspiro[3.3]heptanes are rigid, substituents on the nitrogen (N-benzyl) can suffer from slow inversion or rotation if bulky groups are present, leading to line broadening.

  • Diagnostic: If C1 and C3 appear as broad humps rather than sharp lines, heat the NMR probe to 50°C to induce rapid coalescence.

HMBC Connectivity Diagram

The following graph illustrates the critical HMBC (Heteronuclear Multiple Bond Coherence) correlations required to prove the spiro connectivity.

HMBC_Logiccluster_legendLegendH_BenzylH-Benzyl(s, 2H)C_IpsoC-Ipso(~139 ppm)H_Benzyl->C_Ipso3JC_AzetC-Azetidine(~61 ppm)H_Benzyl->C_Azet3JH_AzetH-Azetidine(C1/C3)C_SpiroC-Spiro(~33 ppm)H_Azet->C_Spiro3J (Critical)H_CycloH-Cyclobutane(C5/C7)H_Cyclo->C_Spiro2J/3J (Critical)Leg1Proton SourceLeg2Carbon Target

Figure 2: Critical HMBC correlations. The convergence of Azetidine and Cyclobutane correlations at the C-Spiro node confirms the scaffold.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.

  • Wuitschik, G., et al. (2010). Spirocyclic Variants of the Phenylalanine Scaffold: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Pulse Sequences and Relaxation).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for general chemical shift ranges).

An In-depth Technical Guide to the Mass Spectrometry of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine, a unique spirocyclic compound with potential applications in drug discovery and development. As a molecule incorporating a benzylamine moiety and a strained cyclopropane ring within a spiro-fused system, its characterization by mass spectrometry presents distinct challenges and opportunities for detailed structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation behavior of this and structurally related compounds. Azaspiro[2.y]alkanes are increasingly recognized as valuable scaffolds in pharmaceutical research.[1]

Introduction to this compound

This compound is a chiral small molecule featuring a complex three-dimensional architecture. The core structure consists of a pyrrolidine ring fused to a cyclopropane ring at a single carbon atom, forming the spiro[2.4]heptane system. A benzyl group is attached to the nitrogen atom of the pyrrolidine ring, and a primary amine is substituted at the 7-position. The specific stereochemistry at the chiral centers will influence its biological activity and necessitates precise analytical methods for its characterization. While specific data for this exact amine is limited, information on the related ketone, 5-Benzyl-5-azaspiro[2.4]heptan-7-one, is available and provides a foundational understanding of the core structure.[2]

Molecular Structure and Properties:

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂Calculated
Monoisotopic Mass202.1470 g/mol Calculated
Key Structural FeaturesSpirocyclic System, Benzylamine, Primary Amine, Chiral Centers-

Experimental Approach: From Sample to Spectrum

The successful mass spectrometric analysis of this compound hinges on a well-designed experimental workflow, from sample preparation to data acquisition and interpretation.

Sample Preparation and Chromatography

Given the amine functionalities, the compound is expected to be basic and readily soluble in common organic solvents such as methanol, acetonitrile, and DMSO. For liquid chromatography-mass spectrometry (LC-MS) analysis, a reversed-phase chromatographic method is generally suitable.

Detailed Protocol for LC-MS Analysis:

  • Sample Dilution: Prepare a stock solution of the analyte in methanol at 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the protonation of the amine groups, enhancing ionization efficiency and chromatographic peak shape.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

This protocol is a self-validating system; adjustments to the gradient and column chemistry may be necessary to optimize separation from any impurities or isomers.

Ionization and Molecular Ion Formation

Electrospray ionization (ESI) is the preferred method for analyzing this compound due to its ability to generate intact protonated molecules of polar and basic compounds.[3] ESI is a soft ionization technique that typically produces minimal in-source fragmentation, allowing for the clear identification of the molecular ion.[3]

In positive ion mode ESI, the two amine groups in the molecule are readily protonated. This will result in the formation of a singly protonated molecular ion [M+H]⁺ at m/z 203.1548. Depending on the ESI conditions and the gas-phase basicity of the two nitrogen atoms, a doubly protonated ion [M+2H]²⁺ at m/z 102.0814 may also be observed, although likely at a lower abundance.

Experimental Workflow for Ionization:

G cluster_solution Solution Phase cluster_gas Gas Phase (ESI) Analyte Analyte in Solution (C13H18N2) Protonated_Ion Protonated Molecular Ion [M+H]+ (m/z 203.15) Analyte->Protonated_Ion ESI (+)

Caption: Ionization workflow from solution to gas phase.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is essential for structural confirmation. The fragmentation pattern will be dictated by the relative stabilities of the resulting product ions and the inherent chemical properties of the benzylamine and spiro-amine moieties.

Predicted Fragmentation Pathways

The fragmentation of protonated this compound is anticipated to proceed through several key pathways, driven by the presence of the benzyl group and the cyclic amine structures.

Pathway A: Benzylic Cleavage

A dominant fragmentation pathway for N-benzylamines is the cleavage of the benzylic C-N bond.[4] This results in the formation of a highly stable benzyl cation, which can rearrange to the even more stable tropylium ion (C₇H₇⁺) at m/z 91. This fragment is a hallmark of compounds containing a benzyl group. The corresponding neutral loss would be the spiro-amine portion of the molecule.

Pathway B: Alpha-Cleavage of the Pyrrolidine Ring

Alpha-cleavage is a characteristic fragmentation mechanism for aliphatic amines.[5][6] In this molecule, cleavage of the C-C bond adjacent to the protonated nitrogen within the pyrrolidine ring can occur. This would lead to the opening of the five-membered ring and the formation of a resonance-stabilized iminium ion.

Pathway C: Fragmentation of the Spirocyclic System

Spirocyclic systems can exhibit complex fragmentation patterns involving ring cleavages and rearrangements.[7] The strain of the cyclopropane ring may facilitate its opening, followed by further fragmentation of the heptane skeleton. The stability of molecular ions of spirocyclic compounds can be lower than their non-spirocyclic counterparts, leading to fragmentation even at lower energies.[7]

Pathway D: Loss of Ammonia

The primary amine at the 7-position can be lost as a neutral ammonia molecule (NH₃), particularly if the proton is localized on this group. This would result in a fragment ion at m/z 186.1280.

Visualization of Key Fragmentation Pathways:

G cluster_frags M_H [M+H]+ m/z 203.15 Tropylium Tropylium Ion m/z 91.05 M_H->Tropylium Benzylic Cleavage Alpha_Cleavage Alpha-Cleavage Product (Ring Opening) M_H->Alpha_Cleavage Alpha-Cleavage Spiro_Fragment Spiro-System Fragment M_H->Spiro_Fragment Spiro-Ring Opening Loss_NH3 [M+H-NH3]+ m/z 186.13 M_H->Loss_NH3 Neutral Loss

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Interpreting the MS/MS Spectrum

The resulting MS/MS spectrum will be a composite of the product ions from these competing fragmentation pathways. The relative abundance of each fragment will depend on the collision energy applied.

Table of Predicted Product Ions:

m/z (Predicted)Proposed Structure/FormationPathway
203.1548[M+H]⁺-
186.1280[M+H - NH₃]⁺D
91.0548Tropylium ion (C₇H₇⁺)A
VariableIminium ions from ring openingB, C

Note: The m/z values of fragments from pathways B and C are difficult to predict without experimental data or high-level computational modeling.

High-Resolution Mass Spectrometry for Unambiguous Identification

The use of high-resolution mass spectrometry (HRMS), such as on a Q-TOF or Orbitrap instrument, is highly recommended.[8] HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of the parent and fragment ions. This allows for the confident confirmation of the molecular formula (C₁₃H₁₈N₂) and adds a high degree of certainty to the proposed fragment structures. For instance, distinguishing the tropylium ion (C₇H₇⁺, m/z 91.0548) from other potential isobaric ions is only possible with HRMS.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that leverages the principles of soft ionization and collision-induced dissociation. By understanding the characteristic fragmentation patterns of its constituent benzylamine and spiro-amine functionalities, a detailed structural elucidation is achievable. The key diagnostic fragment is expected to be the tropylium ion at m/z 91, with other significant fragments arising from ring-opening events and neutral losses. This guide provides a robust framework for developing and interpreting mass spectrometry data for this and other complex spirocyclic molecules, thereby supporting their advancement in pharmaceutical and chemical research.

References

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Read Chemistry. Fragmentation Patterns in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. 5-Benzyl-5-azaspiro[2.4]heptan-7-one. [Link]

  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

  • National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • National Center for Biotechnology Information. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

Sources

Discovery of novel azaspiro[2.4]heptane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Azaspiro[2.4]heptane Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword

In the modern era of drug discovery, the exodus from planar, aromatic scaffolds towards three-dimensional (3D) structures is not merely a trend but a strategic imperative. The rationale is clear: compounds with a higher fraction of sp³-hybridized carbons (Fsp³) consistently demonstrate improved physicochemical and pharmacokinetic profiles, including enhanced solubility, better metabolic stability, and often, novel intellectual property space.[1] Within this paradigm, azaspirocyclic compounds have emerged as exceptionally compelling scaffolds. Their inherent structural rigidity, precise vectoral display of substituents, and the ability to fine-tune key drug-like properties offer a distinct advantage in the design of next-generation therapeutics.[2]

This guide focuses specifically on the azaspiro[2.4]heptane core—a unique bicyclic system where a cyclopropane ring is spiro-fused to a pyrrolidine ring. We will dissect the strategic advantages of this scaffold, detail robust synthetic pathways for its construction, and illuminate its successful application in a real-world drug discovery program. This document is intended for medicinal chemists, researchers, and drug development professionals seeking to leverage advanced scaffold design to overcome contemporary challenges in therapeutic development.

The Strategic Advantage of the Azaspiro[2.4]heptane Scaffold

The decision to incorporate a novel scaffold like azaspiro[2.4]heptane is driven by its potential to resolve specific challenges encountered during lead optimization, such as poor solubility, metabolic liability, or off-target activity. The unique topology of the azaspiro[2.4]heptane core, which combines the strained, rigid cyclopropane with the versatile pyrrolidine, confers several key benefits.

  • Enhanced Three-Dimensionality: Unlike flat aromatic rings, the spirocyclic nature of the azaspiro[2.4]heptane core projects substituents into distinct vectors in 3D space. This precise spatial arrangement can facilitate more specific and high-affinity interactions with complex biological targets, improving potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally decreases lipophilicity (logD) while increasing aqueous solubility and basicity compared to traditional flat or even simple monocyclic aliphatic rings.[1] This shift towards a more favorable physicochemical profile is critical for achieving good oral bioavailability and a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The quaternary spiro-carbon is inherently stable to metabolic degradation. Furthermore, replacing a metabolically vulnerable group (e.g., a gem-dimethyl group on a piperidine) with the cyclopropane moiety of the azaspiro[2.4]heptane can block common sites of cytochrome P450 (CYP) oxidation.

  • Novelty and Intellectual Property: As a less explored scaffold, azaspiro[2.4]heptane derivatives offer significant opportunities for generating novel chemical entities with strong patent protection.

Data Presentation: Physicochemical Property Modulation

To illustrate the impact of scaffold replacement, consider the transition from a 4,4-disubstituted piperidine to a 5-azaspiro[2.4]heptane core in the context of orexin receptor antagonists. The data below showcases the typical improvements observed.

ScaffoldcLogPAqueous Solubility (pH 7.4)pKaRationale for Change
4,4-Disubstituted Piperidine4.2Low8.5High lipophilicity, potential for CYP-mediated oxidation at the piperidine ring.
5-Azaspiro[2.4]heptane3.5Moderate-High9.1Reduced lipophilicity, increased basicity, and blocked metabolic hotspots, leading to improved brain penetration and bioavailability.[3][4]

Core Synthetic Strategies: A Self-Validating Protocol Approach

The construction of the azaspiro[2.4]heptane core requires specific synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern and the need for stereochemical control. Here, we detail two robust and validated approaches.

Workflow: Synthetic Route Selection

The following diagram outlines the decision-making process for selecting a synthetic strategy.

G start Desired Azaspiro[2.4]heptane Target q1 Is Enantiopurity Critical? start->q1 strategy2 Strategy 2: Asymmetric Hydrogenation Route q1->strategy2 Yes q2 Are Precursors Readily Available? q1->q2 No strategy1 Strategy 1: Diastereoselective Cyclopropanation protocol1 Execute Protocol 1 strategy1->protocol1 protocol2 Execute Protocol 2 strategy2->protocol2 q2->strategy1 Yes end Target Synthesized protocol1->end protocol2->end

Caption: Decision workflow for selecting the optimal synthetic route.

Experimental Protocol 1: Diastereoselective Kulinkovich-Szymoniak Cyclopropanation

This method is highly effective for creating the azaspiro[2.4]heptane core from a readily available N-protected pyrrolidinone precursor. The causality behind this choice lies in its operational simplicity and the high diastereoselectivity often achieved.

Reaction Scheme:

Caption: Kulinkovich-Szymoniak reaction for core synthesis.

Step-by-Step Methodology:

  • System Inertness: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with N-Boc-4-cyanopyrrolidin-2-one (1.0 equiv) and anhydrous THF. The solution is cooled to 0 °C. Causality: The organometallic reagents are highly sensitive to air and moisture; maintaining an inert atmosphere is critical for reaction success.

  • Reagent Addition: Titanium(IV) isopropoxide (1.2 equiv) is added dropwise, maintaining the internal temperature below 5 °C. Following this, ethylmagnesium bromide (3.0 M in ether, 2.5 equiv) is added slowly over 30 minutes. Causality: The slow addition controls the exotherm and ensures the controlled formation of the reactive titanacyclopropane intermediate.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by TLC or LC-MS until consumption of the starting material is complete.

  • Aqueous Quench: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Causality: This step safely decomposes any remaining organometallic species and facilitates the workup.

  • Extraction and Purification: The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-Boc-5-azaspiro[2.4]heptan-4-one.

Experimental Protocol 2: Asymmetric Hydrogenation for Chiral Amines

For applications requiring specific stereoisomers, such as quinolone antibacterial agents, an enantioselective approach is necessary. This protocol provides access to the key (S)-7-amino-5-azaspiro[2.4]heptane intermediate.[5]

Reaction Scheme:

Caption: Enantioselective hydrogenation for chiral intermediate synthesis.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, a high-pressure autoclave is charged with the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate substrate (1.0 equiv) and the chiral ruthenium catalyst, [RuCl(benzene)(S)-SunPhos]Cl (0.01 equiv). Causality: The use of a chiral phosphine ligand ((S)-SunPhos) is essential to induce facial selectivity in the hydrogenation of the ketone, leading to a high enantiomeric excess (ee).

  • Solvent and Pressurization: Anhydrous, degassed methanol is added. The autoclave is sealed, removed from the glovebox, and purged several times with nitrogen before being pressurized with hydrogen gas to 50 atm.

  • Hydrogenation: The reaction is heated to 50 °C and stirred vigorously for 24 hours. Causality: Elevated pressure and temperature are required to achieve a reasonable reaction rate for the hydrogenation of the sterically hindered ketone.

  • Depressurization and Analysis: After cooling to room temperature, the autoclave is carefully depressurized. A sample is taken for chiral HPLC analysis to confirm the enantiomeric excess of the resulting alcohol.

  • Workup and Subsequent Steps: The reaction mixture is concentrated, and the resulting chiral alcohol is carried forward through cyclization and deprotection steps to yield the final (S)-7-amino-5-azaspiro[2.4]heptane target.

Case Study: Discovery of Potent Dual Orexin Receptor Antagonists

The development of 5-azaspiro[2.4]heptane derivatives as potent antagonists for orexin 1 (OX₁) and orexin 2 (OX₂) receptors serves as an exemplary case study.[3][4] The program began with a series of 4,4-disubstituted piperidines which, while potent, suffered from suboptimal pharmacokinetic profiles.

Discovery Workflow:

G start Initial Hit: 4,4-Disubstituted Piperidine problem Suboptimal PK Profile (High Clearance, Low Brain Penetration) start->problem hypothesis Hypothesis: Scaffold hop to rigid, less lipophilic azaspiro[2.4]heptane core problem->hypothesis synthesis Synthesize Library of Azaspiro[2.4]heptane Analogs hypothesis->synthesis sar SAR Optimization: - Potency (OX1/OX2) - Selectivity - DMPK Properties synthesis->sar sar->synthesis Iterative Design lead Lead Compound Identified: Potent, Brain-Penetrant, Good Oral Bioavailability sar->lead

Caption: Lead optimization workflow via scaffold hopping.

The strategic shift to the 5-azaspiro[2.4]heptane core was a hypothesis-driven decision to simultaneously address multiple liabilities. The resulting lead compound exhibited potent dual antagonism, low potential for CYP inhibition, excellent brain penetration, and good oral bioavailability in rats.[3]

Structure-Activity Relationship (SAR) Data

The table below summarizes key data points from the optimization campaign, demonstrating the impact of structural modifications on biological activity and pharmacokinetic properties.

CompoundR¹ GroupOX₁ Ki (nM)OX₂ Ki (nM)Rat Brain/Plasma Ratio
Lead from Piperidine Series -251500.2
1 (Azaspiro[2.4]heptane) Methyl15301.5
2 (Azaspiro[2.4]heptane) Ethyl12251.8
3 (Azaspiro[2.4]heptane) Cyclopropyl8182.1

Data is illustrative, based on findings in the cited literature.[3][4]

The SAR clearly indicates that incorporating the azaspiro[2.4]heptane core and optimizing the substituents led to a significant improvement in both potency and the critical brain/plasma ratio, validating the initial hypothesis.

Conclusion and Future Directions

The azaspiro[2.4]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal. Its unique 3D architecture provides a robust solution for overcoming common drug discovery hurdles related to potency, selectivity, and pharmacokinetics. The synthetic routes detailed herein are scalable and adaptable, allowing for the generation of diverse libraries for screening and optimization.

Looking forward, the application of azaspiro[2.4]heptane derivatives is expanding into new therapeutic areas, including kinase inhibition and antibacterials.[5][6] Furthermore, their well-defined exit vectors and favorable properties make them ideal building blocks for advanced platforms like DNA-encoded libraries (DELs), promising to accelerate the discovery of novel ligands for challenging biological targets.[1] The continued exploration and implementation of this and other sp³-rich scaffolds will undoubtedly fuel the development of safer and more effective medicines.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery.
  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed.
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.
  • Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. PubMed.
  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)

Sources

An In-Depth Technical Guide to Spirocyclic Compounds in Medicinal Chemistry: From 3D Scaffolds to Clinical Success

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The paradigm in medicinal chemistry is undergoing a significant shift, moving away from the historically dominant flat, aromatic, sp²-rich molecular architectures towards more three-dimensional (3D), sp³-rich scaffolds.[1][2] At the forefront of this evolution are spirocyclic compounds—molecules distinguished by two rings sharing a single common atom. This guide provides a comprehensive exploration of the strategic application of spirocyclic systems in modern drug discovery. We will delve into the fundamental advantages conferred by their unique 3D geometry, analyze their profound impact on critical physicochemical and pharmacokinetic properties, detail key synthetic strategies for their construction, and culminate with case studies of clinically successful spirocyclic drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of spirocyclic scaffolds to overcome long-standing challenges in medicinal chemistry.

The Challenge of "Flatland": Limitations of Traditional 2D Scaffolds

For decades, drug discovery has heavily relied on aromatic and heteroaromatic ring systems. While successful, this reliance has led to the exploration of a relatively limited, "flat" chemical space. Molecules dominated by sp²-hybridized carbons often suffer from several drawbacks:

  • Poor Solubility: The planar nature of aromatic rings can promote undesirable π-π stacking, leading to crystal lattice packing and consequently, poor aqueous solubility.

  • Metabolic Liability: Flat, electron-rich aromatic rings are often susceptible to metabolic attack, particularly oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites.[1]

  • Off-Target Activity: The conformational flexibility and less defined shape of many non-rigid molecules can result in promiscuous binding to unintended biological targets, causing off-target toxicity.[1][3]

  • Limited Intellectual Property Space: The overuse of common 2D scaffolds has saturated the intellectual property landscape, making it challenging to discover and patent novel chemical entities.

The drive to overcome these limitations has spurred chemists to design molecules with greater three-dimensionality, a property that often correlates with improved clinical success rates.[4][5]

Introducing the Third Dimension: The Spirocyclic Advantage

Spirocycles are defined by their unique structural feature: two rings connected by a single, quaternary sp³-hybridized "spiro" atom.[1][2] This arrangement forces the rings into perpendicular orientations, creating a rigid, well-defined three-dimensional architecture that departs significantly from the planar nature of traditional scaffolds.

The primary advantages of incorporating a spirocyclic moiety include:

  • Enhanced 3D-dimensionality (Fsp³): The defining characteristic of a spirocycle is its high fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is a key descriptor for molecular complexity and three-dimensionality.[4] Studies have shown a direct correlation between an increased Fsp³ and a higher probability of a compound successfully advancing through clinical development, largely due to improved physicochemical properties.[4]

  • Conformational Rigidity: The spiro-fusion locks the conformation of the molecule, reducing the number of rotatable bonds.[1] This pre-organization of the molecular shape can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency and selectivity.[1][6] The rigid framework allows for the precise vectorial projection of substituents into the binding pocket of a target protein, optimizing key interactions.[7]

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to novel and under-explored areas of chemical space, offering new opportunities for lead discovery and intellectual property.[8]

G cluster_0 Traditional 2D Scaffold cluster_1 Spirocyclic 3D Scaffold 2D_Molecule Planar Aromatic System (e.g., Benzene) Spiro_Molecule Spiro[3.3]heptane (3D Structure) Transition Increased Fsp³ Rigidification X_Axis X Y_Axis Y Z_Axis_Spiro Z

Caption: Transition from a flat 2D scaffold to a 3D spirocyclic scaffold.

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a spirocyclic core can profoundly and beneficially modulate a molecule's Administration, Distribution, Metabolism, and Excretion (ADME) properties.

Solubility and Lipophilicity

A common strategy in medicinal chemistry is to replace a gem-dimethyl group or a simple carbocycle with a spirocyclic moiety. This seemingly minor change can have significant effects. The rigid, 3D nature of spirocycles disrupts crystal packing, which often leads to a lower melting point and improved aqueous solubility.

Furthermore, replacing a "greasy" non-spirocyclic aliphatic ring with a more complex spirocycle, especially one containing heteroatoms, can decrease lipophilicity (measured as logP or logD). For instance, swapping a morpholine ring for various azaspirocycles has been shown to lower logD values, which is beneficial for reducing off-target effects and improving the overall ADME profile.[4]

Compound AnalogueStructure ComparisonlogPAqueous Solubility (µg/mL)Rationale for Improvement
Planar Precursor A flat, non-spirocyclic moleculeHighLowStrong crystal lattice packing due to planar structure.
Spirocyclic Drug Introduction of a spiro-centerLowerHigherThe 3D shape disrupts efficient crystal packing, improving solvation.[1]

Note: This table presents a generalized trend. Specific values are highly dependent on the particular molecular scaffolds being compared.

Metabolic Stability

Spirocyclization is an effective strategy for improving metabolic stability. The quaternary spiro-carbon and its adjacent atoms are sterically hindered and cannot be easily hydroxylated by CYP enzymes. By "blocking" these potential sites of metabolism, the metabolic half-life of a compound can be significantly extended.[1][4] For example, replacing a labile alkene with a spiro-cyclopropyl group in a Polo-like kinase 4 (PLK4) inhibitor led to a 100-fold higher exposure in mouse plasma and improved metabolic stability.[1]

Strategic Synthesis of Spirocyclic Cores

The growing appreciation for spirocycles has driven the development of numerous synthetic methodologies.[9] The choice of strategy depends on the desired ring systems and available starting materials. Key strategies include intramolecular cyclizations, cycloadditions, and ring-rearrangement reactions.

Key Synthetic Strategies
  • Intramolecular Alkylation/Acylation: A common and straightforward method where a precursor with a nucleophile and an electrophile tethered to a central carbon is induced to cyclize.

  • Ring-Closing Metathesis (RCM): Powerful for forming carbocyclic and heterocyclic spiro-systems from diene precursors using catalysts like Grubbs' or Hoveyda-Grubbs'.

  • [3+2] and [4+2] Cycloadditions: Diels-Alder and other cycloaddition reactions can be used to construct one of the rings onto a pre-existing system in a highly stereocontrolled manner.

  • Gold-Catalyzed Cycloisomerization: A modern and mild method for accessing diverse oxa- and aza-spirocycles from alkyne-containing precursors.[10][11]

Example Protocol: Synthesis of a Spiro-oxindole via Intramolecular Friedel-Crafts Reaction

This protocol describes a general procedure for the synthesis of a spiro-oxindole, a privileged scaffold in medicinal chemistry.

Step 1: Synthesis of the N-Arylethyl-Substituted Oxindole Precursor

  • To a solution of oxindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 1-(2-bromoethyl)-benzene (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Causality Check: The strong base (NaH) deprotonates the oxindole nitrogen, creating a potent nucleophile that displaces the bromide to form the precursor.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-substituted oxindole.

Step 2: Intramolecular Friedel-Crafts Spirocyclization

  • Dissolve the N-arylethyl-substituted oxindole (1.0 eq) in dichloromethane.

  • Add a Lewis acid, such as aluminum chloride (AlCl₃, 2.0 eq), portion-wise at 0 °C.

  • Causality Check: The Lewis acid activates the aromatic ring for electrophilic attack by the oxindole carbonyl, which is also activated by the Lewis acid.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice-water.

  • Extract the product with dichloromethane (3x). The combined organic layers are washed with saturated NaHCO₃ solution, water, and brine, then dried over Na₂SO₄ and concentrated.

  • Purify by flash chromatography to afford the desired spiro-oxindole.

G Start Oxindole + 1-(2-bromoethyl)-benzene Precursor N-Arylethyl Oxindole Precursor Start->Precursor NaH, DMF (Alkylation) Spirocycle Spiro-oxindole Product Precursor->Spirocycle AlCl₃, DCM (Friedel-Crafts Cyclization)

Caption: Workflow for a two-step spiro-oxindole synthesis.

Case Studies in Modern Medicinal Chemistry

The tangible benefits of spirocyclic scaffolds are best illustrated by their incorporation into numerous approved drugs and clinical candidates.[2][6][9][12]

Tofacitinib (Xeljanz®): A Spirocyclic JAK Inhibitor
  • Background: Tofacitinib is an oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[13] Its discovery by Pfizer marked a significant milestone in the development of oral targeted therapies for autoimmune diseases.[14][15]

  • Role of the Spirocycle: The core of tofacitinib is a pyrrolo[2,3-d]pyrimidine pharmacophore.[14] Early in its development, medicinal chemists introduced a spirocyclic piperidine ring. This modification served several critical functions:

    • Conformational Lock: The 3-amino-4-methylpiperidine ring is conformationally restricted. This precise positioning of the amino group and the methyl group was crucial for achieving high potency and selectivity for the JAK family of kinases over other kinases in the human kinome.[14]

    • Improved Properties: The spirocyclic scaffold contributed to a favorable "drug-like" property profile, including good oral bioavailability.

  • Mechanism of Action: Tofacitinib inhibits JAK enzymes (primarily JAK1, JAK2, and JAK3), which are critical for signaling pathways of cytokines involved in inflammation and immune response.[14][16] By blocking this pathway, tofacitinib reduces the inflammation that characterizes autoimmune diseases.

G cluster_cell Immune Cell Cytokine Inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Kinase Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Tofacitinib Tofacitinib Tofacitinib->JAK INHIBITS

Caption: Tofacitinib's mechanism of action in the JAK-STAT pathway.

Exarafenib: A Pan-RAF Inhibitor for Cancer Therapy
  • Background: Exarafenib is a novel, orally available pan-RAF inhibitor being investigated for the treatment of cancers with BRAF mutations, particularly non-small cell lung cancer (NSCLC).[17][18] It is designed to target both monomeric and dimeric forms of RAF proteins.[17][19]

  • Role of the Spirocycle: The structure of exarafenib incorporates a complex spirocyclic core. This rigid scaffold is key to its mechanism, allowing it to bind to a specific inactive conformation (the αC-helix-IN and DFG-out conformation) of the RAF kinase.[17] This binding mode is crucial for inhibiting both monomeric (Class I) and the more difficult-to-treat dimeric (Class II and III) BRAF mutations.[17][19] The spirocycle provides the rigid three-dimensional framework necessary to orient the key binding motifs for potent and selective inhibition.

  • Clinical Significance: By effectively targeting all classes of BRAF mutations, exarafenib offers a potential therapeutic strategy for patients who currently lack effective targeted treatment options.[17] Preclinical studies have shown robust anti-tumor activity and favorable pharmacokinetic properties.[18][20]

Future Directions and Emerging Opportunities

The application of spirocyclic compounds in medicinal chemistry is poised for continued growth. Several exciting areas are emerging:

  • Novel Scaffolds: There is a push to move beyond the most commonly used spiro-systems and develop synthetic routes to more novel and complex spirocyclic frameworks, further expanding the accessible chemical space.[8]

  • DNA-Encoded Libraries (DELs): The integration of spirocyclic building blocks into DEL technology will enable the rapid screening of billions of unique compounds against a wide array of biological targets, accelerating the discovery of new hits.

  • Computational Chemistry: Advances in computational modeling and conformational analysis will allow for a more rational design of spirocyclic compounds.[21][22] Predicting the conformational preferences and property profiles of virtual spirocyclic molecules will help prioritize synthetic efforts.[23][24]

Conclusion

Spirocyclic scaffolds are no longer a synthetic curiosity but a validated and powerful tool in the medicinal chemist's armamentarium.[6][12] By providing a direct route to molecular three-dimensionality, conformational rigidity, and novel chemical space, they offer elegant solutions to many of the persistent challenges in drug discovery.[8][25] From enhancing potency and selectivity to improving fundamental ADME properties like solubility and metabolic stability, the strategic incorporation of spirocycles has proven its value.[1][4][6] The clinical success of drugs like Tofacitinib and the promise of next-generation inhibitors like Exarafenib underscore the profound impact of thinking in three dimensions. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the surge of spirocyclic compounds in drug development is set to continue, paving the way for the next generation of innovative medicines.

References

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368. [Link]

  • Flanagan ME, Blumenkopf TA, Brissette WH, et al. Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur J Med Chem. 2025;287:117368. [Link]

  • Drug Discovery News. The power of structure-based drug design. [Link]

  • Couty F, Evanno L. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Patent Analyst. [Link]

  • Hiesinger K, Dar'in D, Proschak E, Krasavin M. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 2020. [Link]

  • Korenev G, Nawrozkij MB, Ivanov R, et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Chem-space. Advantages of 3D-shape of ligands in drug discovery. 2022. [Link]

  • Alcaide B, Almendros P, Luna A. Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. 2025. [Link]

  • Maldanis R, Escalante-López Y, Sarnyai F, et al. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. 2024. [Link]

  • Oreate AI Blog. Unlocking the Potential of Spirocycles in Medicinal Chemistry. 2026. [Link]

  • Avdagić A, Jarak M, Alešković M, et al. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. [Link]

  • Capitol AI. Innovative 3D Molecule Synthesis for Drugs. 2025. [Link]

  • AACR Journals. Abstract 6389: Unveiling the potent anti-tumor activity and underlying mechanism of action of the novel pan-RAF inhibitor exarafenib in BRAF-mutated NSCLC. 2025. [Link]

  • Wikipedia. Tofacitinib. [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • Hiesinger K, Dar'in D, Proschak E, Krasavin M. Spirocyclic Scaffolds in Medicinal Chemistry. J Med Chem. 2021;64(1):150-183. [Link]

  • LaMattina J. A Brief History of Tofacitinib. Forbes. 2012. [Link]

  • Colet G, Fülöp F, Lázár L. Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Korenev G, Nawrozkij MB, Ivanov R, et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(10):4209. [Link]

  • Clark JD, Flanagan ME, Telliez JB. After 25 years of drug development, do we know JAK? RMD Open. 2022;8(2):e002568. [Link]

  • Iwadate N, Sato T. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. 2023. [Link]

  • Manabe T. Exarafenib shows promise in treating BRAF-mutant NSCLC. YouTube. 2025. [Link]

  • TenBrink RE, Chrencik JE, Gormley JA, et al. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Link]

  • Manabe T. AACR 2025 | Exarafenib shows promise in treating BRAF-mutant NSCLC. VJOncology. 2025. [Link]

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. 2025. [Link]

  • ResearchGate. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. [Link]

  • Leite de Faria L, de P Mourinho B, da Silva AF, et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. 2022. [Link]

  • Korenev G, Nawrozkij MB, Ivanov R, et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(10):4209. [Link]

  • Technology Networks. Benefits of Using 3D Cell Models in Drug Discovery. 2018. [Link]

  • ResearchGate. Selected N‐heterocyclic spirocycles in FDA approved pharmaceuticals. [Link]

  • ResearchGate. Targeting BRAF Class II and III Mutations in NSCLC with the pan-RAF inhibitor Exarafenib Reveals ARAF-KSR1-Mediated Resistance and Rational Combination Strategies. 2025. [Link]

  • Lewis R, Kieffer M, Bennie SJ, et al. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications. 2023;14:2184. [Link]

  • Wikipedia. Sigma-1 receptor. [Link]

  • ResearchGate. Examples of approved and late clinical trial spirocyclic drugs. [Link]

  • Faria LL, Mourinho BDP, Silva AFD, et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. 2022. [Link]

Sources

Methodological & Application

Technical Application Note: Characterization of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine as a Dopamine D3 Receptor Antagonist

[1]

Executive Summary

The search for highly selective Dopamine D3 Receptor (D3R) antagonists is a critical frontier in neuropsychiatric drug discovery, particularly for the treatment of schizophrenia and substance use disorders. The D3R shares high sequence homology (~78% in transmembrane domains) with the D2 Receptor (D2R), making subtype selectivity a significant challenge.[1]

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine represents a privileged scaffold in this domain.[2] The 5-azaspiro[2.4]heptane core acts as a conformational constraint, rigidifying the amine vector to favor the D3R orthosteric binding pocket over D2R. This Application Note provides a comprehensive technical guide for researchers to characterize this compound, focusing on solubility, radioligand binding protocols, and functional cAMP antagonism assays.

Chemical Properties & Handling

Proper handling is prerequisite to reproducible biological data.[2] This amine is lipophilic and basic; improper solubilization can lead to micro-precipitation in aqueous buffers, yielding false negatives in binding assays.

PropertySpecification
Chemical Name This compound
Molecular Weight ~202.3 g/mol
Solubility Soluble in DMSO (>20 mM), Ethanol.[2] Sparingly soluble in neutral water.[2]
Storage Powder: -20°C (Desiccated). Stock Solutions: -80°C (Avoid freeze-thaw cycles).[2]
Handling Precaution Hygroscopic. Equilibrate to room temperature before opening.

Expert Protocol for Stock Preparation:

  • Dissolve powder in 100% DMSO to reach a concentration of 10 mM.

  • Vortex for 30 seconds. If visual particulates remain, sonicate for 5 minutes at 37°C.

  • Critical Step: For aqueous working solutions, dilute the DMSO stock into a buffer containing 0.1% BSA or 0.05% Tween-20.[2] This prevents the lipophilic amine from adhering to plasticware (non-specific binding).

Pharmacological Profiling: Radioligand Binding Assay

The "Gold Standard" for determining affinity (

2
Assay Principle

The test compound competes with a radiolabeled ligand ([³H]-Methylspiperone) for the orthosteric binding site.[2] A decrease in detected radioactivity indicates binding.

Materials[1][3]
  • Receptor Source: Membranes from CHO-hD3R cells (commercial or in-house).[2]

  • Radioligand: [³H]-Methylspiperone (0.2–0.5 nM final concentration).[2] Note: [³H]-7-OH-DPAT can be used for agonist-preferring conformation studies.[2]

  • Non-Specific Binding (NSB) Control: 1 µM Haloperidol or Butaclamol.[2]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[2][3]

  • Filters: GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).[2]

Step-by-Step Protocol
  • Pre-Soak: Soak GF/B filters in 0.3% PEI for at least 1 hour. Why? This neutralizes the negative charge of the glass fibers, preventing the positively charged spiro-amine from sticking non-specifically.

  • Plate Setup: In a 96-well polypropylene plate, add:

    • 25 µL Assay Buffer (Total Binding wells) OR 25 µL Haloperidol (NSB wells).[2]

    • 25 µL Test Compound (Serial dilutions, e.g.,

      
       M to 
      
      
      M).
    • 25 µL [³H]-Methylspiperone.

  • Initiation: Add 175 µL Membrane Suspension (approx. 5–10 µg protein/well).

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). D3R kinetics are temperature sensitive; avoid 37°C for binding as it accelerates dissociation.

  • Termination: Rapidly harvest using a cell harvester (e.g., Brandel or PerkinElmer). Wash filters

    
     with ice-cold Wash Buffer (50 mM Tris-HCl).
    
  • Detection: Dry filters, add liquid scintillant, and count in a Beta Counter.

Data Analysis

Calculate




2

Functional Characterization: cAMP Inhibition Reversal

Dopamine D3 receptors couple to

2antagonistprevent2
Mechanism of Action Diagram

The following diagram illustrates the signaling pathway and the specific intervention point of the antagonist.

D3_SignalingDopamineDopamine(Agonist)D3RD3 ReceptorDopamine->D3RActivatesSpiroAmine(S)-Spiro-Amine(Antagonist)SpiroAmine->D3RBLOCKSGiGi ProteinD3R->GiCouplesACAdenylyl CyclaseGi->ACINHIBITScAMPcAMP(Signal)AC->cAMPConverts ATPForskolinForskolin(Activator)Forskolin->ACDirect StimulationATPATPATP->AC

Caption: Mechanism of Antagonism.[2] Forskolin drives cAMP production.[2] Dopamine activates D3R/Gi to inhibit this.[2] The Spiro-Amine blocks D3R, restoring Forskolin-driven cAMP levels.[2]

Protocol (TR-FRET / HTRF)[1]
  • Cell Seeding: Seed CHO-hD3R cells (2,000 cells/well) in a white 384-well low-volume plate.

  • Antagonist Pre-treatment: Add 5 µL of Test Compound (Spiro-amine).[2] Incubate 15 mins at RT.[2]

  • Agonist Challenge: Add 5 µL of Buffer containing Dopamine (

    
     concentration)  AND Forskolin (10 µM) .
    
    • Note: You must use Forskolin to raise the cAMP baseline, otherwise Gi inhibition is undetectable.

  • Incubation: Incubate for 30–45 minutes at RT.

  • Lysis & Detection: Add Lysis Buffer containing cAMP-d2 and Anti-cAMP-Cryptate (HTRF reagents).[2]

  • Read: Measure HTRF ratio (665/620 nm).

    • Result Interpretation: High signal = Low cAMP (Agonist effect).[2] Low signal = High cAMP (Antagonist effect).[2] Note: Inverse relationship depends on specific kit chemistry; verify with kit manual.

Typical Results & Interpretation

Researchers should expect the following profile if the compound is a successful D3 antagonist.

ParameterExpected Value RangeInterpretation
D3R Binding

1.0 – 50 nMHigh affinity.[2] Values >100 nM suggest poor fit.[2]
D2R Binding

> 500 nMLow affinity.[2]
Selectivity Ratio (D2/D3) > 50-foldHighly selective.[2][1][4] <10-fold indicates high risk of extrapyramidal side effects.
Functional


(adjusted for Cheng-Prusoff)
Potency in cell-based assay should track with binding affinity.[2]
Lipophilicity (cLogP) 2.0 – 3.5Good CNS penetration potential.[2]
Troubleshooting "Sticky" Compounds

The benzyl-spiro-amine structure is prone to non-specific binding (NSB).[2]

  • Symptom: Flat dose-response curves or variable

    
     values.
    
  • Fix: Increase BSA in assay buffer to 0.1%. Use silanized pipette tips.[2] Ensure DMSO concentration is constant (<1%) across all wells.

References

  • Burkhard, J. A., et al. (2016).[1] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Journal of Medicinal Chemistry, 59(19), 8712-8722.[2] Link[2]

  • Löber, S., et al. (2011). "4-Phenylpiperazines and 4-phenylpiperidines as Selective Dopamine D3 Receptor Ligands." ChemMedChem, 6(11), 2095–2109. Link[2]

  • Strange, P. G. (2008).[2] "Antipsychotic drug action: antagonism, inverse agonism or partial agonism." Trends in Pharmacological Sciences, 29(6), 314-321.[2] Link

  • Bio-Protocol. (2020).[2] "Radioligand Binding Assays for G Protein-Coupled Receptors." Bio-protocol, 10(14).[2] Link[2]

Purification Techniques for Chiral Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Azaspiro compounds—characterized by a nitrogen-containing ring sharing a single atom with another ring—represent a shift in drug discovery from "flat" aromatic structures to rigid, three-dimensional scaffolds. While this 3D architecture improves physicochemical properties and metabolic stability, it introduces significant purification challenges. The rigid spiro-center creates chirality that dictates biological activity, necessitating high-purity enantiomeric separation. This guide details a hierarchical purification strategy, prioritizing Chiral Supercritical Fluid Chromatography (SFC) for its speed and solubility profiles, while integrating Chiral HPLC and Diastereomeric Salt Crystallization for specific scale and solubility contexts.

Introduction: The Azaspiro Challenge

Unlike flexible linear amines, azaspirocycles (e.g., 2-azaspiro[3.3]heptanes, spiroindolines) possess high lattice energy and limited solubility in standard non-polar solvents.

  • The Problem: Traditional Normal Phase HPLC often fails due to poor solubility of these polar, basic, yet rigid molecules in Hexane/Heptane.

  • The Solution: SFC is the "Gold Standard" because supercritical CO₂ acts as a non-polar solvent that penetrates rigid crystalline lattices better than hexane, while allowing high percentages of polar co-solvents (Methanol/DCM) to maintain solubility.

Pre-Purification Considerations

Before initiating separation, the feedstock must be characterized to protect the stationary phase and ensure method success.

ParameterRequirementRationale
Solubility >50 mg/mL in Co-solventHigh loading capacity requires high solubility in the injection solvent (usually MeOH or MeOH/DCM).
Basicity (pKa) Determine approx. pKaAzaspiro amines are basic. Without basic additives (DEA/TEA), peaks will tail severely due to silanol interactions.
Chemical Stability Test in Alcohol/AmineSome spiro-lactams or unstable protecting groups may degrade in primary amines (using DEA vs. TEA).
Initial Purity >85% (Achiral)Remove synthesis byproducts (catalysts, tars) via flash chromatography first to prevent chiral column fouling.

Method Development Strategy (The Scouting Phase)

The diversity of azaspiro geometries means no single column works for all. A "Scouting" workflow is required.

The "Magic Four" & Immobilized Phases

For azaspiro compounds, Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IB, IC, ID, IG) are superior to coated phases (AD, OD).

  • Why? Azaspiro compounds often require "forbidden" solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to stay in solution. Coated phases are destroyed by these solvents; immobilized phases are robust.

Automated Screening Workflow
  • Columns: IA, IB, IC, ID (Immobilized Amylose/Cellulose derivatives).

  • Co-Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Additives: 0.1% Diethylamine (DEA) or Isopropylamine (IPA-amine). Critical for Azaspiro amines.

MethodDevelopment Start Racemic Azaspiro Sample Solubility Solubility Check (MeOH/DCM) Start->Solubility Screen Automated Screening (4 Columns x 3 Modifiers) Solubility->Screen Eval Evaluate Resolution (Rs) Screen->Eval Opt_A Rs > 1.5 Optimize Loading Eval->Opt_A Success Opt_B 0.8 < Rs < 1.5 Change T / Pressure Eval->Opt_B Partial Sep Opt_C Rs < 0.8 Switch to Chlorinated Modifier (Immobilized Only) Eval->Opt_C No Sep Scale Preparative Scale-Up Opt_A->Scale Opt_B->Opt_A Opt_C->Screen Re-screen

Caption: Iterative screening workflow for chiral method development focusing on resolution (Rs) thresholds.

Protocol 1: Chiral SFC Purification (Primary Technique)

Objective: Isolate >10g of enantiopure azaspiro amine.

Equipment
  • System: Preparative SFC (e.g., Waters Prep 100q or Agilent 1260 Infinity II SFC).

  • Detection: UV (210-254 nm) + MS (optional for fraction triggering).

Step-by-Step Methodology
  • Preparation of Feedstock:

    • Dissolve crude azaspiro compound in minimal Methanol.

    • Tip: If solubility is poor, add DCM (up to 20%) or THF. Ensure the column is Immobilized before injecting DCM.

    • Filter through 0.45 µm PTFE filter to remove particulates.

  • Gradient Optimization (Stacked Injections):

    • Run a focused gradient (e.g., if elution is at 15%, run 10-20% gradient).

    • Calculate Cycle Time : The time between the elution of the first enantiomer and the second.

    • Implement Stacked Injections : Inject the next sample before the previous one has finished eluting, utilizing the dead time.

  • Collection Parameters:

    • Trigger: Slope + Threshold (UV).

    • Make-up Flow: Add Methanol (1-2 mL/min) to the fraction collector to ensure the compound doesn't precipitate in the tubing as CO₂ expands to gas.

  • Post-Run Processing:

    • Evaporate solvent immediately. Azaspiro amines can be sensitive to oxidation in solution over time.

    • Salt Swap: If the separation used DEA/TEA, the product is a free base. Convert to HCl or Tosylate salt immediately for stability if required.

Protocol 2: Diastereomeric Salt Crystallization (Scale-Up Alternative)

Context: When chromatography is too expensive for >1kg batches. Mechanism: An enantiopure acid (Resolving Agent) reacts with the racemic azaspiro amine. One diastereomeric salt crystallizes; the other remains in solution.[1]

Common Resolving Agents for Azaspiro Amines
  • Di-p-toluoyl-L-tartaric acid (L-DTTA)

  • Dibenzoyl-L-tartaric acid (L-DBTA)

  • (S)-Mandelic acid

  • N-Acetyl-L-leucine

Workflow
  • Screening (Micro-scale):

    • Mix racemate (100 mg) with 0.5-1.0 equivalents of resolving agent in various solvents (EtOH, MeOH, Acetone, iPrOH).

    • Heat to dissolve, then cool slowly.

    • Check precipitate for Enantiomeric Excess (ee) via analytical SFC.

  • The "Dutch Resolution" (Family Approach):

    • If single agents fail, use a mixture of structurally related resolving agents (e.g., a mix of tartaric acid derivatives). This often nucleates the crystal faster.

  • Recrystallization:

    • The first crop usually has 70-90% ee. Recrystallize the solid in the same solvent to achieve >99% ee.

Crystallization Racemate Racemic Azaspiro (Free Base) Agent Add Chiral Acid (e.g., L-DTTA) Racemate->Agent Heat Heat to Reflux (Solvent: EtOH/H2O) Agent->Heat Cool Controlled Cooling (0.5°C/min) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomer A) Filter->Solid Liquor Mother Liquor (Enriched Diastereomer B) Filter->Liquor Check Check ee% (SFC) Solid->Check Recryst Recrystallize Check->Recryst ee < 98% FreeBase Free Base Release (NaOH wash) Check->FreeBase ee > 99% Recryst->Filter

Caption: Logic flow for resolution via diastereomeric salt formation.

Quality Control & Validation

Every purified batch must be validated.

  • Enantiomeric Excess (ee):

    
    . Target >98%.
    
  • Absolute Configuration:

    • X-Ray Crystallography: The gold standard if the compound crystallizes (or the salt form).

    • VCD (Vibrational Circular Dichroism): Compare experimental IR spectra with DFT-calculated spectra to assign R/S without crystals.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanolsIncrease basic additive (DEA) to 0.2% or switch to stronger base (Isopropylamine).
Fronting Peaks Solubility mismatchSample solvent is too strong (e.g., pure DCM). Dilute sample with mobile phase (MeOH/CO₂).
Pressure Spikes Precipitation in linesIncrease "Make-up flow" solvent; ensure back-pressure regulator (BPR) is heated (>50°C).
No Separation Conformational lockingChange temperature. Azaspiro rings can "breathe"; lowering T (to 10°C) or raising T (to 50°C) can alter selectivity.

References

  • Development of Chiral Separation Methods. Agilent Technologies. Application Note 5990-xxxx. Link

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. Technical Guide. Link

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH) / PMC. Review Article. Link

  • Diastereomeric Salt Resolution for Separating Chiral Compounds. BioDuro-Sundia. Technical Blog.[2] Link

  • Chiral HPLC and SFC Columns. Columnex. Product Guide. Link

Sources

Application Note: HPLC Purification & Analysis of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine

[1]

Abstract & Introduction

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine (CAS: 144282-35-9) is a critical chiral intermediate in the synthesis of Ledipasvir (GS-5885), a potent NS5A inhibitor used in the treatment of Hepatitis C (Harvoni®).[1] The structural integrity of the spirocyclic ring and the enantiomeric purity of the amine at the C7 position are decisive for the biological activity of the final API.[1]

This guide provides a comprehensive workflow for the High-Performance Liquid Chromatography (HPLC) analysis and purification of this intermediate. Unlike generic amine protocols, this methodology addresses the specific challenges posed by the basic spiro-amine moiety and the hydrophobic benzyl protecting group.[1]

Key Challenges Addressed
  • Basic Tailing: The secondary amine functionality often leads to severe peak tailing on standard C18 silica columns due to silanol interactions.[1]

  • Enantiomeric Resolution: Differentiating the (S)-enantiomer from the (R)-impurity requires specific chiral stationary phases (CSPs).

  • Detection: While the benzyl group provides UV absorbance, it requires optimization to distinguish from reaction byproducts like the ketone precursor.[1]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful separation.[1]

PropertyValueImplication for Chromatography
Molecular Weight 202.30 g/mol Suitable for LC-MS and UV detection.[1]
LogP ~1.57Moderately lipophilic; retains well on C18.[1]
pKa (Base) ~9.5 (Est.)Highly basic.[1] Will be protonated (ionized) at neutral/low pH.[1]
UV Max 210 nm, 254 nmBenzyl group allows detection at 254 nm (selective) or 210 nm (sensitive).[1]
Solubility Alcohols, DCM, ACNGood solubility in organic modifiers; limited in pure water at high pH.[1]
Strategic Decision Matrix
  • For Chemical Purity (Achiral): Use High pH Reverse Phase .[1] By operating at pH 10 (above the pKa), the amine is deprotonated (neutral), increasing retention and eliminating silanol interactions, resulting in sharp peaks.[1]

  • For Optical Purity (Chiral): Use Normal Phase Chiral HPLC .[1] Polysaccharide-based columns with basic modifiers (DEA) are the industry standard for benzyl amines.[1]

Protocol 1: Achiral Purity & Impurity Profiling (Reverse Phase)

Objective: Quantify chemical purity and separate the amine product from the ketone precursor (5-benzyl-5-azaspiro[2.4]heptan-7-one) and other synthesis byproducts.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)Hybrid particle technology (BEH) withstands pH > 10 without degradation.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)High pH suppresses amine ionization, improving peak shape.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for benzyl groups.[1]
Flow Rate 1.0 mL/minStandard analytical flow.[1]
Column Temp 35°CReduces viscosity and improves mass transfer.[1]
Detection UV @ 215 nm (Primary), 254 nm (Secondary)215 nm for impurities; 254 nm for the benzyl core.[1]
Injection Vol 5.0 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Isocratic
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010End

Expected Elution Order:

  • Polar synthetic byproducts.[1]

  • This compound (Main Peak).[1]

  • 5-Benzyl-5-azaspiro[2.4]heptan-7-one (Ketone Precursor) – Elutes later due to lack of polar amine H-bonding.[1]

Protocol 2: Chiral Purity Determination (Normal Phase)

Objective: Determine Enantiomeric Excess (%ee) by separating the (S)-enantiomer from the (R)-impurity.

Chromatographic Conditions
ParameterSpecificationRationale
Column Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm)Amylose-based selectors are highly effective for benzyl amines.[1]
Mobile Phase n-Heptane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)DEA is mandatory to mask silanols and ensure peak symmetry for amines.[1]
Flow Rate 1.0 mL/minOptimized for resolution.[1]
Temperature 25°CLower temperature often improves chiral selectivity.[1]
Detection UV @ 254 nmSpecific for the benzyl chromophore.[1]

System Suitability Requirements:

  • Resolution (Rs) between (R) and (S) enantiomers: > 2.0.[1]

  • Tailing Factor (T): < 1.5.[1]

Protocol 3: Preparative Purification (Scale-Up)

Objective: Isolate gram-scale quantities of the amine for subsequent synthesis steps.

Methodology: This protocol utilizes the "pH Switching" strategy.[1] The crude reaction mixture is purified using the High pH method (Protocol 1 scaled up). This allows the product to be collected in a neutral, organic-rich state, making downstream concentration (rotary evaporation) easier compared to removing acidic TFA salts.[1]

Workflow Diagram (DOT)

PurificationWorkflowStartCrude Reaction Mixture(Amine + Ketone + Isomers)PrepLCPrep HPLC (High pH)XBridge C18 Prep OBD10mM NH4HCO3 / ACNStart->PrepLCFractionationFraction Collection(UV Trigger @ 254nm)PrepLC->Fractionation Separate ImpuritiesQC_CheckQC: Chiral Analysis(Chiralpak AD-H)Fractionation->QC_Check Aliquot AnalysisDecisionee > 99.5%?QC_Check->DecisionFinalProductFinal Product(S)-Isomer IsolatedDecision->FinalProduct YesRecycleRecycle / Re-processDecision->Recycle NoRecycle->PrepLC

Figure 1: Purification workflow for isolating this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks (Chiral) Lack of basic modifier.Ensure 0.1% Diethylamine (DEA) is present in the mobile phase.[1]
Fronting Peaks (Prep) Volume overload / Solvent mismatch.[1]Dissolve sample in mobile phase or weaker solvent (e.g., 20% ACN) rather than 100% MeOH.
Retention Time Shift pH fluctuation.[1]Volatile buffers like Ammonium Bicarbonate can change pH over time.[1] Prepare fresh daily.
Baseline Noise @ 215nm Impure Ammonium Hydroxide.Use MS-grade additives.[1] Switch to 254 nm if sensitivity allows.

References

  • Ledipasvir Synthesis Context: Process for the preparation of ledipasvir. WO2016207915A1.[1] (Describes the use of the spiro-amine intermediate).

  • General Amine HPLC: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley.[1] (Foundational text on high-pH separation of basic amines).

  • Chiral Separation of Amines: Daicel Corporation.[1] Chiralpak AD-H Instruction Manual. (Standard protocols for benzyl-amine separations).

  • Column Selection: Waters Corporation. XBridge Columns: Designed for Maximizing pH Stability.

Application Notes and Protocols: Derivatization of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Azaspiro[2.4]heptan-7-amine Scaffold in Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with enhanced therapeutic profiles. Within this landscape, spirocyclic scaffolds have garnered significant attention for their inherent three-dimensional character, which allows for a more precise and multifaceted presentation of pharmacophoric elements into biological targets.[1] This structural rigidity and three-dimensionality can lead to improved binding affinity, selectivity, and metabolic stability compared to more planar aromatic systems. The (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine core is a particularly compelling scaffold, possessing a chiral center and a primary amine that serves as a versatile handle for a variety of chemical modifications.[2][3] This primary amine is a gateway to a diverse chemical space, enabling the synthesis of libraries of compounds for biological screening.

This document provides a comprehensive guide to the derivatization of this compound, with a focus on preparing derivatives for biological evaluation. We will explore two key derivatization strategies: amide bond formation for structure-activity relationship (SAR) studies and fluorescent labeling for use in binding and imaging assays. Furthermore, we will provide a detailed protocol for a representative cell-based viability assay, a fundamental tool for assessing the cytotoxic potential of novel chemical entities.

Chemical Derivatization Strategies: From Amide Coupling to Fluorescent Probes

The primary amine of this compound is a nucleophilic center that readily participates in a variety of chemical transformations. The choice of derivatization strategy will be dictated by the intended biological application.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and widely utilized reactions in drug discovery. It allows for the systematic exploration of the chemical space around a core scaffold, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.

Causality Behind Experimental Choices: The selection of a coupling reagent is critical for efficient amide bond formation. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium-based reagents, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are popular choices due to their high efficiency and mild reaction conditions. The inclusion of an additive like HOBt (Hydroxybenzotriazole) with EDC can suppress side reactions and minimize racemization at adjacent chiral centers. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent competition with the primary amine for the activated carboxylic acid.

Experimental Workflow for Amide Bond Formation:

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Carboxylic Acid (1.0 equiv) in DMF B Add Coupling Reagent (e.g., HATU, 1.1 equiv) A->B C Add DIPEA (2.0 equiv) B->C D Add this compound (1.0 equiv) C->D E Stir at Room Temperature (2-16 h) D->E F Aqueous Work-up E->F G Purification (e.g., Column Chromatography) F->G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Amine in Buffer (e.g., PBS, pH 7.4-8.5) C Add Fluorophore Solution to Amine Solution A->C B Dissolve NHS-Ester Fluorophore in Anhydrous DMSO B->C D Incubate in the Dark (1-2 hours) C->D E Purify by HPLC or Size-Exclusion Chromatography D->E cluster_prep Cell Seeding & Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis A Seed Cells in a 96-well Plate B Incubate (24 h) A->B C Treat with Compound Derivatives B->C D Incubate (e.g., 24, 48, 72 h) C->D E Add MTT Reagent D->E F Incubate (2-4 h) E->F G Add Solubilization Solution F->G H Incubate until Crystals Dissolve G->H I Read Absorbance (570 nm) H->I J Calculate Cell Viability (%) I->J

Sources

Application Notes & Protocols: In Vitro Characterization of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, spirocyclic architectures have emerged as a powerful design element. These unique structures, defined by two rings sharing a single tetrahedral carbon, confer a high degree of three-dimensionality and conformational rigidity.[1] This is a significant departure from traditional flat, aromatic systems, allowing for more precise and selective interactions with the complex topographies of biological targets.[1] The compound (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine represents a promising, yet largely uncharacterized, member of this class. Its chiral amine center and rigid framework suggest potential as a novel scaffold for therapeutics targeting the central nervous system (CNS).

This guide provides a comprehensive framework of robust in vitro assays designed to systematically elucidate the pharmacological profile of this compound. Given its structural motifs, we will proceed with the working hypothesis that it is a modulator of a CNS-active G-protein coupled receptor (GPCR). For illustrative purposes, we will focus on the human serotonin receptor 2A (5-HT2A), a Gq/11-coupled GPCR deeply implicated in neuropsychiatric conditions and a frequent target in drug development. The ensuing protocols are crafted to form a cohesive, self-validating workflow, guiding the researcher from initial target identification to comprehensive pharmacological profiling.

Compound Management: Ensuring Data Integrity

The quality and reproducibility of in vitro data are fundamentally dependent on the proper handling and preparation of the test article.

Key Handling Parameters:

ParameterRecommendationRationale & Best Practices
Storage 2-8°C, desiccated, inert atmosphere, protected from light.[2]Prevents chemical degradation and preserves compound integrity over time.
Primary Stock Solution 10 mM in 100% DMSODMSO is a versatile solvent for many organic molecules. A 10 mM stock provides a convenient concentration for creating a wide range of dilutions with minimal solvent carryover into the final assay.
Aqueous Solubility Likely enhanced in acidic buffersThe basic amine group will be protonated at lower pH, increasing solubility in aqueous media. This is a key consideration for buffer selection in cell-based assays.
Final Assay DMSO Crucial: Keep ≤ 0.5% (v/v)Higher concentrations of DMSO can induce cell stress, membrane disruption, and direct interference with proteins, leading to experimental artifacts.

Phase 1: Interrogation of Target Engagement via Radioligand Binding

The foundational experiment is to ascertain whether this compound physically interacts with the 5-HT2A receptor. A competitive radioligand binding assay is the definitive method for quantifying this interaction.

Assay Principle

This technique quantifies the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand (e.g., [³H]-ketanserin) for binding to the 5-HT2A receptor. The reduction in measured radioactivity is directly proportional to the affinity of the test compound.

Experimental Workflow Diagram

cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Thaw & Dilute 5-HT2A Membranes incubate incubate prep_mem->incubate prep_radio Prepare [3H]-Ketanserin Working Solution (at Kd) prep_radio->incubate prep_comp Serially Dilute Test Compound (11-point curve) prep_comp->incubate eq Incubate to Equilibrium (e.g., 60 min at 25°C) incubate->eq filter Rapid Filtration (GF/B Filtermat) eq->filter wash Wash with Ice-Cold Buffer (3x) filter->wash detect Scintillation Counting (CPM) wash->detect analyze Calculate Ki from IC50 (Cheng-Prusoff) detect->analyze

Caption: High-level workflow for a competitive radioligand binding assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA.

    • Radioligand: [³H]-ketanserin. Dilute in assay buffer to a final concentration of ~1.5 nM (approximating its Kd for the 5-HT2A receptor).

    • Controls:

      • Total Binding: Vehicle (e.g., 0.5% DMSO in assay buffer).

      • Non-Specific Binding (NSB): 10 µM Mianserin or another potent 5-HT2A antagonist.

    • Test Compound: Prepare an 11-point serial dilution series of this compound in assay buffer, typically from 100 µM down to 10 pM.

    • Receptor Source: Use commercially available membranes from cells stably expressing the human 5-HT2A receptor. Dilute to a concentration that yields a robust signal-to-background ratio (e.g., 5-10 µg protein per well).

  • Assay Execution:

    • To a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of the test compound dilution, vehicle, or NSB control.

    • Add 50 µL of the [³H]-ketanserin working solution.

    • Initiate the reaction by adding 50 µL of the diluted cell membranes. The total volume is 200 µL.

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid vacuum filtration onto a glass fiber filtermat (e.g., Whatman GF/B) using a cell harvester. This step separates the membrane-bound radioligand from the unbound.

    • Immediately wash the filters three times with 300 µL of ice-cold assay buffer to remove residual free radioligand.

    • Dry the filtermat, place it in a scintillation bag with scintillant, and quantify the bound radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert the CPM values for each concentration of the test compound to a percentage of the specific binding.

    • Plot the percent specific binding versus the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve, which will yield the IC₅₀ value (the concentration at which the compound displaces 50% of the radioligand).

    • Determine the binding affinity constant (Ki) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Determining Functional Activity via Calcium Mobilization

Confirming binding is only the first step. It is crucial to determine the functional consequence of that binding: does the compound act as an agonist (activator), antagonist (blocker), or inverse agonist? The 5-HT2A receptor signals through a Gq/11 protein, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i). This provides a robust readout for a functional assay.

Underlying Signaling Pathway

compound Test Compound (Agonist) receptor 5-HT2A Receptor compound->receptor Binds & Activates g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release [Ca2+]i ↑ er->ca_release Stimulates Release

Caption: Gq-coupled signaling cascade for the 5-HT2A receptor.

Step-by-Step Protocol
  • Cell Preparation:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

    • Seed the cells into a 384-well, black-walled, clear-bottom assay plate and culture overnight to form a confluent monolayer.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (an anion-exchange transporter inhibitor that prevents dye leakage).

    • Aspirate the culture medium from the cells and add 20 µL of the loading buffer.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Assay Execution on a FLIPR/FlexStation:

    • Agonist Mode:

      • Prepare serial dilutions of this compound and a known 5-HT2A agonist (e.g., serotonin) as a positive control.

      • The instrument adds the compound to the cells and immediately begins measuring fluorescence intensity over time (typically for 2-3 minutes). An agonist will produce a rapid increase in fluorescence.

    • Antagonist Mode:

      • Prepare serial dilutions of the test compound.

      • Pre-incubate the dye-loaded cells with the test compound for 15-30 minutes.

      • Place the plate in the instrument and add a fixed concentration of serotonin (corresponding to its EC₈₀) to all wells.

      • An antagonist will cause a concentration-dependent decrease in the serotonin-induced fluorescence signal.

  • Data Analysis:

    • The instrument software calculates the maximum fluorescence signal change (peak minus baseline).

    • Agonist Mode: Plot the signal against the log concentration of the test compound. A non-linear regression fit will determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy, expressed as a percentage of the response to the control agonist).

    • Antagonist Mode: Plot the percent inhibition of the serotonin response against the log concentration of the test compound to determine the IC₅₀ . This can be converted to an antagonist affinity constant (Kb) using the Schild analysis for competitive antagonists.

Phase 3: Profiling Target Selectivity

A therapeutically viable compound must exhibit high selectivity for its intended target to minimize off-target side effects. It is therefore essential to screen this compound against a panel of related receptors.

Approach
  • Primary Panel: Screen the compound at a high concentration (e.g., 10 µM) in binding assays for other serotonin receptor subtypes (5-HT₁ₐ, 5-HT₂₋, etc.), dopamine receptors (D₁, D₂), and adrenergic receptors (α₁, α₂, β).

  • Secondary Follow-up: If significant binding (>50% inhibition) is observed for any off-target receptors, perform full dose-response curves in both binding and functional assays for those specific targets to determine the precise affinity and functional activity.

  • Broad Screening: For comprehensive profiling, utilize commercially available services from contract research organizations (CROs) that offer broad panels covering hundreds of GPCRs, ion channels, and enzymes.

Interpreting the Data: A Coherent Pharmacological Narrative

The power of this workflow lies in the integration of data from all three phases. For a selective 5-HT2A antagonist, one would expect to see:

  • Binding: A low nanomolar Ki value for the 5-HT2A receptor.

  • Function: No agonist activity (flat line in agonist mode) but potent, concentration-dependent inhibition of the serotonin response (low nanomolar IC₅₀ in antagonist mode).

  • Selectivity: Minimal to no binding or functional activity at other receptors in the selectivity panel.

A strong correlation between the binding affinity (Ki) and functional potency (Kb) provides a critical cross-validation of the data and builds confidence in the compound's mechanism of action.

References

  • Siau, W.-Y., & Bode, J. W. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Journal of the American Chemical Society, 136(51), 17726–17729. [Link]

  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Lead Sciences. this compound. [Link]

  • MySkinRecipes. this compound. [Link]

  • PubChem. 5-Benzyl-5-azaspiro[2.4]heptan-7-one. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the (S)- and (R)-Enantiomers of 5-Benzyl-5-azaspiro[2.4]heptan-7-amine: Unveiling Stereospecificity in Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor in its biological efficacy and therapeutic potential. This guide provides a comprehensive comparison of the (S)- and (R)-enantiomers of 5-Benzyl-5-azaspiro[2.4]heptan-7-amine, a spirocyclic amine scaffold of significant interest in drug discovery. While direct comparative biological data for the benzylated enantiomers remains nascent, compelling evidence from closely related analogs, particularly in the realm of quinolone antibiotics, underscores the critical role of stereochemistry in this molecular framework. This guide will delve into the synthesis, chiral separation, and the anticipated stereospecific biological activity of these enantiomers, offering valuable insights for researchers and drug development professionals.

The Significance of Chirality in Drug Design

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even detrimental. Therefore, the synthesis and evaluation of enantiomerically pure compounds are paramount in modern drug development. The 5-azaspiro[2.4]heptan-7-amine core, with its rigid spirocyclic structure, presents a fascinating platform for exploring these stereochemical nuances.

Synthesis and Chiral Separation: Isolating the Enantiomers of Interest

The synthesis of 5-Benzyl-5-azaspiro[2.4]heptan-7-amine typically commences with the preparation of the racemic mixture, followed by chiral separation to isolate the individual (S)- and (R)-enantiomers.

A plausible synthetic route to the racemic compound is outlined below. This multi-step synthesis provides the foundational material for subsequent chiral resolution.

A Starting Materials B Synthesis of Racemic 5-Benzyl-5-azaspiro[2.4]heptan-7-one A->B Multi-step synthesis C Reductive Amination B->C Ammonia, Reducing Agent (e.g., NaBH3CN) D Racemic 5-Benzyl-5-azaspiro[2.4]heptan-7-amine C->D Racemate Racemic Mixture HPLC Chiral HPLC System Racemate->HPLC Injection S_enantiomer (S)-Enantiomer HPLC->S_enantiomer Elution at t1 R_enantiomer (R)-Enantiomer HPLC->R_enantiomer Elution at t2

Azaspiro[2.4]heptane: A Rising Star in Spirocyclic Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures.[1] In this pursuit, spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a compelling structural motif.[2][3] Their inherent three-dimensionality offers a unique way to orient substituents in chemical space, potentially leading to enhanced interactions with biological targets.[2][4] Among the diverse array of spirocyclic systems, the azaspiro[2.4]heptane scaffold has garnered significant attention for its favorable physicochemical properties and its successful incorporation into potent bioactive molecules.[5][6]

This guide provides an in-depth comparison of the azaspiro[2.4]heptane scaffold with other notable spirocyclic systems used in medicinal chemistry. We will delve into the synthetic accessibility, key physicochemical properties, and therapeutic applications of these scaffolds, supported by experimental data and established protocols.

The Allure of Three-Dimensionality: Why Spirocycles?

The rigid, non-planar nature of spirocycles offers several advantages in drug design:

  • Improved Physicochemical Properties: Moving from flat aromatic structures to sp3-rich spirocycles generally leads to increased aqueous solubility, reduced lipophilicity (logP), and improved metabolic stability.[1][7]

  • Enhanced Target Engagement: The well-defined three-dimensional arrangement of functional groups on a spirocyclic core can lead to more specific and potent interactions with protein binding pockets.[1][8]

  • Novel Chemical Space: Spirocycles provide access to a vast and underexplored area of chemical space, offering opportunities for novel intellectual property.[9][10]

dot graph ERD { graph [label="Advantages of Spirocycles in Drug Design", labelloc=t, fontsize=20, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

G cluster_0 Spirocyclic Scaffolds cluster_1 Advantages cluster_2 Property Details Spirocycles Spirocycles Physicochemical_Properties Improved Physicochemical Properties Spirocycles->Physicochemical_Properties leads to Target_Engagement Enhanced Target Engagement Spirocycles->Target_Engagement enables Chemical_Space Novel Chemical Space Spirocycles->Chemical_Space provides access to Solubility Increased Solubility Physicochemical_Properties->Solubility Lipophilicity Reduced Lipophilicity Physicochemical_Properties->Lipophilicity Metabolic_Stability Metabolic Stability Physicochemical_Properties->Metabolic_Stability Potency Potency Target_Engagement->Potency Selectivity Selectivity Target_Engagement->Selectivity IP Intellectual Property Chemical_Space->IP

A Closer Look at Azaspiro[2.4]heptane

The azaspiro[2.4]heptane scaffold, featuring a cyclopropane ring fused to a pyrrolidine ring, has demonstrated significant potential in medicinal chemistry. Its compact and rigid structure provides a unique vectoral display of substituents, influencing how a molecule interacts with its biological target.

Synthesis of Azaspiro[2.4]heptane Derivatives

The synthesis of 5-azaspiro[2.4]heptane derivatives often starts from 4-hydroxy-proline.[11] A general route involves the oxidation of the hydroxyl group to a ketone, followed by a Wittig-type reaction to introduce an exocyclic double bond.[11] Subsequent cyclopropanation, for instance, using the Simmons-Smith reaction, yields the desired spirocyclic core.[11] This scaffold is a useful intermediate in the synthesis of various biologically active molecules, including inhibitors of the hepatitis C virus NS5A protein.[11]

dot graph G { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} General synthetic route to 5-azaspiro[2.4]heptane.

Comparative Analysis with Other Spirocyclic Systems

While azaspiro[2.4]heptane holds promise, it is crucial to compare its properties and applications with other prevalent spirocyclic systems in medicinal chemistry.

Azaspiro[3.3]heptane

The azaspiro[3.3]heptane system, containing two fused four-membered azetidine rings, is another valuable scaffold. It has been explored as a bioisostere for common saturated heterocycles like piperidine and morpholine.[12][13][14]

  • Physicochemical Properties: Studies have shown that linear azaspiro[3.3]heptanes exhibit high aqueous solubility and low metabolic clearance rates.[13] The replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane in the drug Olaparib led to improved target selectivity and reduced off-target cytotoxicity.[14]

  • Synthesis: The synthesis of 1-azaspiro[3.3]heptanes can be achieved through a key [2+2] cycloaddition reaction between an endocyclic alkene and an isocyanate, followed by reduction of the resulting β-lactam.[12][15]

Spiro[3.3]heptane Oxetanes

The incorporation of an oxetane ring into a spirocyclic system, as seen in spiro[3.3]heptane oxetanes, offers a strategy to modulate physicochemical properties. The oxetane moiety is a known bioisostere for gem-dimethyl and carbonyl groups and can improve aqueous solubility, metabolic stability, and reduce lipophilicity.[16][17]

  • Physicochemical Properties: The polar and sp3-rich nature of the oxetane ring contributes to improved drug-like properties.[17]

  • Synthesis: Synthetic routes to spirocyclic oxetanes often involve intramolecular cyclization strategies.[16]

Comparative Data Summary
ScaffoldKey FeaturesNotable Physicochemical PropertiesTherapeutic Applications
Azaspiro[2.4]heptane Cyclopropane fused to pyrrolidineGood brain penetration, oral bioavailability[5]Orexin receptor antagonists,[5] Dopamine D3 receptor antagonists,[6] HCV NS5A inhibitors[11]
Azaspiro[3.3]heptane Two fused azetidine ringsHigh aqueous solubility, low metabolic clearance[13]Bioisostere for piperidine and morpholine,[12][14] Anesthetics[12][15]
Spiro[3.3]heptane Oxetane Contains an oxetane ringImproved solubility and metabolic stability, reduced lipophilicity[16][17]JNK3 inhibitors,[17] RSV L protein inhibitors[17]

Experimental Protocols

To facilitate the practical application of these scaffolds, this section provides representative experimental protocols for their synthesis and for the evaluation of key physicochemical properties.

Synthesis of a 5-Azaspiro[2.4]heptane Derivative (General Protocol)

This protocol is a generalized representation based on established synthetic strategies.[11]

  • Oxidation: Dissolve the starting 4-hydroxy-proline derivative in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent (e.g., Dess-Martin periodinane) at room temperature and stir until the reaction is complete (monitored by TLC).

  • Wittig Reaction: To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent (e.g., THF), add a strong base (e.g., n-butyllithium) at low temperature. Add the ketone intermediate from the previous step and allow the reaction to warm to room temperature.

  • Cyclopropanation (Simmons-Smith Reaction): Dissolve the alkene intermediate in a suitable solvent (e.g., dichloromethane). Add a solution of diiodomethane and a zinc-copper couple. Stir the reaction at room temperature or with gentle heating until completion.

  • Purification: After each step, the product should be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

dot graph G { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Synthesis Workflow for Azaspiro[2.4]heptane.

Evaluation of Physicochemical Properties

Accurate assessment of physicochemical properties is crucial in early drug discovery.[18][19]

1. Solubility Determination (Kinetic and Thermodynamic Assays):

  • Kinetic Solubility: This high-throughput method involves dissolving the compound in DMSO and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is determined, often by nephelometry.[19]

  • Thermodynamic Solubility: A more accurate but lower-throughput method where the solid compound is equilibrated with an aqueous buffer over an extended period. The concentration of the dissolved compound in the supernatant is then measured.[19]

2. Lipophilicity (LogD) Measurement:

  • The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH. It is typically determined by measuring the partitioning of the compound between an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic solvent (e.g., n-octanol).[19][20] The concentrations in each phase are measured, often by UV-Vis spectroscopy or LC-MS.

3. Metabolic Stability Assay (Microsomal Stability):

  • This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes. The compound is incubated with liver microsomes (containing cytochrome P450 enzymes) and cofactors (e.g., NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic half-life.[7]

dot graph G { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Evaluation of Physicochemical Properties.

Conclusion

The azaspiro[2.4]heptane scaffold represents a valuable building block in the medicinal chemist's toolbox. Its unique three-dimensional structure and favorable physicochemical properties have led to its successful application in the development of potent and selective drug candidates. While other spirocyclic systems like azaspiro[3.3]heptane and spiro[3.3]heptane oxetanes also offer distinct advantages, the choice of scaffold will ultimately depend on the specific therapeutic target and the desired properties of the final compound. A thorough understanding of the synthesis, properties, and comparative advantages of these different spirocyclic systems is essential for their effective utilization in modern drug discovery. The continued exploration of this fascinating class of molecules is poised to deliver the next generation of innovative medicines.[9][21]

References

  • An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLwQJzkyKLwXr_S8W6TqMMf3jsbXEnjvOo5z815sy1kJu95puMn2b_BRIHPS8EDszBwBkEjutSRttNpdxlzkLd8nV4F73Kky3CGiu2twkGna5KbBjpku0BXsXcpTbV7Nktrw2gyjOh41qibFwFjbh-VAMeXvxUpS6ug-FxkspH61JnS_YdatXkjNbCdzlW8XyQtLmQrevjKtzAvAqb0lqP-rY=]
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmrxGmVJzOzE4vy6P3aQVEXHaLb0G_PRWrz9Mwdpize5c-EkpVM7IsQ4ALQMx3VvgBGy3vWxTEdHL83W7jCNp7cPzIaPRNz3xKHU8io2k8IzULyHi5RnSSRV3_Y6z8Acv9V2HgaaRx5So03ooUY-t4dUr9dtak6ltdJfA3WcYeSDTIWXiEPF8LL49h9XLk634iSkG0NApJKDiz_OcPcJD-LQgkhAE7v6cry59dp168Av9pkq_miDnmKQGNYHFk9hK1hFBNJj9_V_JqVd47Ubu_VQoYpcO8rObew44Ue0V_]
  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20471542/]
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol202850f]
  • Physicochemical Characterization Assays - Creative Bioarray. [URL: https://www.creative-bioarray.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37819253/]
  • Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnO3EAaB-h5p5WG-NUCOlEi7OK5gjuzP9bMN0vI0zwbR8vfmJe_Z3xmkR1mKtVu61D6jkpiAaS2sRlhVi1SQqa3tEo10JPeJ7cDDc08-UPp0m5GCWFm6eONZvuONAk6P4oCPBnfaVE3pOorrYPoMHd9So40d4mVcReNMBtvGXKRopapMGl_lJIG_Yk-0GWD6QkUJgseyupsQbOiMS7WMOPT9sbecOE]
  • CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents. [URL: https://patents.google.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [URL: https://www.mdpi.com/1420-3049/29/1/28]
  • Design and Synthesis of Spirocycles | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/356501168_Design_and_Synthesis_of_Spirocycles]
  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33443422/]
  • Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview - YouTube. [URL: https://www.youtube.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Scilit. [URL: https://www.scilit.net/article/210f52b8344654922119c8f2b7407519]
  • 5-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 70700605 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70700605]
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23535328/]
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35339247/]
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01498]
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/236611385_Discovery_synthesis_selectivity_modulation_and_DMPK_characterization_of_5-azaspiro24heptanes_as_potent_orexin_receptor_antagonists]
  • Spirocyclic Motifs in Natural Products - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7143242/]
  • The use of spirocyclic scaffolds in drug discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25123730/]
  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1 - ResearchGate. [URL: https://www.researchgate.net/figure/Application-of-spiro-33-heptane-A-B-and-spiro-23-hexane-C-motifs-in_fig1_360877983]
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2305735]
  • Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0039-1690710]
  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/351608248_Selected_Applications_of_Spirocycles_in_Medicinal_Chemistry]
  • 5-Azaspiro[2.4]heptan-4-one | C6H9NO | CID 14585548 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Azaspiro_2.4_heptan-4-one]
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc00656b]
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9750954/]
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. [URL: https://dndi.org/research-development/publications/spirocyclic-compounds-as-innovative-tools-in-drug-discovery-for-medicinal-chemists/]
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry. [URL: https://fujc.online/index.php/fujc/article/view/11.2.14]
  • ACM - Journal of Advanced Scientific Research. [URL: https://dl.acm.org/doi/10.5281/zenodo.3672008]
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/642199f36f69305481358913]
  • APA - Journal of Advanced Scientific Research. [URL: https://sciensage.info/index.php/JASR/article/view/407]
  • 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Azaspiro_2.4_heptane]
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. [URL: https://www.researchgate.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/642199f36f6930548135890e]
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. [URL: https://www.researchgate.net/publication/35339247_Recent_in_vivo_advances_of_spirocyclic_scaffolds_for_drug_discovery]
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8728612/]
  • 7-[(Phenylmethyl)amino]-5-azaspiro[2.4]heptan-4-one - EPA. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID30501168]
  • Harvard - Journal of Advanced Scientific Research. [URL: https://sciensage.info/index.php/JASR/article/view/407/403]
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. [URL: https://www.bldpharm.com/news/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry-1638325807106.html]
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941785/]
  • 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27564135/]
  • Aziridines. XVI. 1-Azaspiro[2.5]octane and 1-Azaspiro[2.4]heptane 1 - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo01032a021]
  • Examples of azaspiro[3.n]alkanes in drug discovery. Results from a... - ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-azaspiro-3n-alkanes-in-drug-discovery-Results-from-a-query-of-the-Reaxys_fig1_349607865]
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery - ResearchGate. [URL: https://www.researchgate.net/publication/382890695_1-Substituted_2-azaspiro33heptanes_overseen_motifs_for_drug_discovery]
  • Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches - MDPI. [URL: https://www.mdpi.com/1420-3049/29/8/1825]
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01089]
  • Physical and Chemical Characterization for APIs - Labinsights. [URL: https://www.labinsights.co.
  • Assessment of Complex Drug Product – Physicochemical Characteristics to Support In Vitro BE Studies - YouTube. [URL: https://www.youtube.

Sources

Comparative study of azaspiro[2.4]heptane and piperidine as bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 5-azaspiro[2.4]heptane as a high-performance bioisostere for the ubiquitous piperidine ring in drug discovery.[1]

Content Type: Technical Comparison Guide Subject: Scaffold Hopping & Bioisosteric Replacement Primary Application: Lead Optimization (Metabolic Stability, Conformational Restriction)

Executive Summary: The Case for Rigidification

Piperidine is a "workhorse" scaffold in medicinal chemistry, present in countless FDA-approved drugs (e.g., Fentanyl, Donepezil). However, its flexibility (chair/boat interconversion) and high basicity often lead to promiscuous binding (off-target effects like hERG inhibition) and rapid oxidative metabolism.

5-Azaspiro[2.4]heptane represents a "non-classical" bioisostere.[1] By fusing a cyclopropane ring to a pyrrolidine core, it mimics the spatial volume of piperidine while introducing significant conformational constraints. This guide analyzes why and how to deploy this scaffold to solve specific DMPK (Drug Metabolism and Pharmacokinetics) failures.

Quick Comparison Matrix
FeaturePiperidine (Reference)5-Azaspiro[2.4]heptane (Bioisostere)Impact on Drug Design
Formula


Slight increase in MW (+12 Da).[1]
Geometry Flexible Chair (Fluxional)Rigid Envelope/TwistEntropic benefit in ligand binding.
Basicity (

)
~11.0 (Highly Basic)~9.5 - 10.0 (Moderated)Improved membrane permeability (

).
Metabolic Liability High (C-H oxidation at C2/C4)Low (Quaternary C blocks oxidation)Extended half-life (

).
Vector Space Equatorial/AxialDefined VectorsAccess to novel IP space.

Structural & Physicochemical Analysis[1][2][3][4]

Conformational Locking

The primary driver for this substitution is entropy .

  • Piperidine: Exists in a dynamic equilibrium between chair conformers.[1] Upon binding to a protein target, the molecule must "pay" an entropic penalty to freeze into the bioactive conformation.

  • Azaspiro[2.4]heptane: The spiro-cyclopropane ring at the C4 position of the pyrrolidine core locks the ring puckering. This pre-organization reduces the entropic penalty of binding, potentially increasing potency (

    
    ) despite the lack of direct H-bonding interactions added by the carbon bridge.
    
Basicity Modulation ( )

Piperidine secondary amines are highly basic (


). At physiological pH (7.4), they are >99.9% protonated. This limits passive diffusion across the blood-brain barrier (BBB) and cell membranes.
  • The Spiro Effect: The strain of the spiro-cyclopropane ring increases the

    
    -character of the adjacent bonds. While the nitrogen in 5-azaspiro[2.4]heptane is not directly attached to the cyclopropane (it is 
    
    
    
    -positioned), the overall ring strain and inductive effects typically lower the
    
    
    by 0.5–1.5 log units compared to the parent piperidine.
  • Result: A higher fraction of neutral species at pH 7.4, improving CNS penetration and oral bioavailability.

Metabolic Stability: The Orexin Case Study

One of the most authoritative examples of this bioisostere in action is the development of Orexin Receptor Antagonists .

The Problem: Piperidine Oxidation

In a series of 4,4-disubstituted piperidines, researchers often observe rapid clearance due to Cytochrome P450 (CYP) mediated oxidation. The electron-rich nitrogen promotes oxidation at the


-carbons (C2/C6), and the C4 position is often a site of hydroxylation.
The Solution: Spiro-Blockade

Replacing the 4,4-disubstituted piperidine with the 5-azaspiro[2.4]heptane scaffold achieves two metabolic goals:

  • Steric Shielding: The gem-dimethyl-like character of the spiro cyclopropane sterically hinders CYP approach.[1]

  • Quaternary Center: The spiro carbon (C4 of the pyrrolidine) is quaternary, physically preventing metabolic hydroxylation at that position.

Experimental Evidence: In a comparative study for Orexin 1/2 antagonists, the transition from a spiro-piperidine to a 5-azaspiro[2.4]heptane core resulted in:

  • Maintained Potency: Dual antagonism retained.[1]

  • Reduced CYP Inhibition: Lower potential for drug-drug interactions (DDI).[1]

  • Enhanced Bioavailability: Improved oral exposure in rat models.[2][3]

Visualization: Metabolic Fate Pathway

MetabolicFate Piperidine Piperidine Scaffold (Flexible) Oxidation CYP450 Attack (C-H Hydroxylation) Piperidine->Oxidation High Liability Metabolite Unstable Metabolite (Rapid Clearance) Oxidation->Metabolite Spiro 5-Azaspiro[2.4]heptane (Rigid) Blockade Metabolic Blockade (Quaternary C) Spiro->Blockade Steric Shield Stable Intact Drug (High Bioavailability) Blockade->Stable

Figure 1: Comparative metabolic fate.[1] The spiro-cycle effectively blocks the oxidation pathway common to piperidines.[1]

Synthetic Methodology

Synthesizing 5-azaspiro[2.4]heptane is more complex than purchasing piperidine.[1] The standard route involves the cyclopropanation of an exo-methylene pyrrolidine.[1]

Protocol: Cyclopropanation of 4-Methylene Pyrrolidine

Objective: Synthesis of N-Boc-5-azaspiro[2.4]heptane.

Reagents:

  • (S)-1-N-Boc-4-methylene-pyrrolidine-2-carboxylic acid (Starting Material)[1]

  • Diethylzinc (

    
    )
    
  • Diiodomethane (

    
    ) - Simmons-Smith Reagent[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

  • Pre-cooling: Charge a flame-dried reaction vessel with N-Boc-4-methylene-pyrrolidine derivative in anhydrous DCM. Cool to 0°C under Argon.

  • Carbenoid Formation: In a separate flask, carefully add

    
     (1.0 M in hexanes) to a solution of 
    
    
    
    in DCM at -10°C. Stir for 20 mins to form the active zinc-carbenoid species (
    
    
    ).
  • Cyclopropanation: Cannulate the zinc-carbenoid solution dropwise into the alkene solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with PMA or Ninhydrin; the product is non-UV active unless derivatized).

  • Quench: Caution: Quench carefully with saturated aqueous

    
    .[1] Vigorous gas evolution may occur.[1]
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Visualization: Synthesis Pathway

Synthesis Start 4-Methylene Pyrrolidine (N-Boc Protected) Intermediate Zinc Carbenoid Transition State Start->Intermediate + Reagent Reagent Simmons-Smith Reagent (Et2Zn + CH2I2) Reagent->Intermediate Product 5-Azaspiro[2.4]heptane (N-Boc) Intermediate->Product Cyclopropanation Deprotection Acidic Deprotection (TFA or HCl) Product->Deprotection Final Free Amine Salt Deprotection->Final

Figure 2: Synthetic route to the 5-azaspiro[2.4]heptane core via Simmons-Smith cyclopropanation.

Experimental Validation Protocols

To validate the bioisosteric replacement in your specific project, execute these two critical assays.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Purpose: Confirm that the spiro-switch improves metabolic stability compared to the piperidine analog.

  • Preparation: Prepare 10 mM stock solutions of Test Compound (Spiro) and Reference (Piperidine) in DMSO.

  • Incubation: Incubate 1 µM compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+) to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Metric: Spiro analog should show >2-fold reduction in

      
       vs. Piperidine.
      
Protocol B: Comparative Determination

Purpose: Quantify the basicity shift.

  • Method: Potentiometric Titration (Sirius T3 or equivalent) is preferred over computational prediction for strained rings.

  • Setup: Dissolve compound (0.5 mg) in 0.15 M KCl (aq).

  • Titration: Titrate with 0.5 M HCl and 0.5 M KOH under inert atmosphere (

    
    ) from pH 2 to pH 12.
    
  • Data Processing: Use Bjerrum plots to determine the ionization constant.

    • Expectation: 5-Azaspiro[2.4]heptane

      
       should be ~9.8, whereas Piperidine is ~11.1.
      

References

  • Discovery of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2013).[4] Context: Primary case study for replacing 4,4-disubstituted piperidines with azaspiro[2.4]heptane to improve DMPK properties.[2] URL:[Link]

  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation. Source: Journal of Organic Chemistry (2011).[5] Context: Detailed synthetic protocols for the chiral construction of the spiro core. URL:[Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid. Source: Google Patents (CN103687489A). Context: Industrial scale-up and precursors for the spiro-scaffold.[1][6] URL:

  • Bioisosteres in Medicinal Chemistry. Source: Baran Lab (Scripps Research). Context: General principles of spiro-cycle bioisosterism and vector analysis. URL:[Link] (General Reference for Bioisostere Principles)

Sources

A Researcher's Guide to In Silico Receptor Binding Analysis: A Comparative Study of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the azaspiro[2.4]heptane scaffold has garnered significant attention as a rigid, three-dimensional motif valuable in the design of novel therapeutics, particularly for central nervous system (CNS) targets.[1][2] Molecules incorporating this framework, such as (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine, are being explored as potential enzyme inhibitors and receptor modulators.[1] This guide provides a comprehensive, in-depth protocol for conducting a comparative in silico analysis of this compound's binding characteristics against a relevant neurological target.

While specific, publicly documented receptor binding data for this compound is limited, the broader class of 5-azaspiro[2.4]heptane derivatives has been successfully developed as potent antagonists for the orexin receptors, which are G-protein-coupled receptors (GPCRs) involved in regulating sleep, appetite, and arousal.[3] Therefore, to provide a scientifically robust and illustrative comparison, this guide will use the Orexin-1 receptor (OX1R) as a representative target.

This document will guide researchers through the rationale and execution of a full in silico workflow, from initial structure preparation to advanced binding free energy calculations. We will compare the parent compound against two structurally related alternatives to highlight how subtle chemical modifications can influence receptor interaction.

Comparative Ligands:

  • Ligand A (Parent): this compound

  • Ligand B (Alternative 1): (S)-5-(4-fluorobenzyl)-5-azaspiro[2.4]heptan-7-amine (Introduces a halogen bond donor)

  • Ligand C (Alternative 2): (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-ol (Amine replaced with a hydroxyl group to probe hydrogen bonding)

Part 1: The In Silico Strategy: Causality and Experimental Design

The primary objective of this study is to predict the binding mode, affinity, and stability of our lead compound and its analogs within the OX1R binding pocket. Our approach is a multi-tiered computational strategy, designed to increase in complexity and accuracy at each stage. This ensures that computational resources are used efficiently, with early, faster methods filtering possibilities for more rigorous, resource-intensive validation.

The Three Pillars of Our Workflow:

  • Molecular Docking: This initial step serves to predict the most likely binding poses of the ligands within the receptor's active site.[4][5] It's a high-throughput method that provides a first-pass filter and a rank-ordering of compounds based on a scoring function, which estimates binding affinity. The choice of a flexible ligand-rigid receptor docking protocol is a deliberate balance between computational cost and the need to explore the ligand's conformational space.

  • Molecular Dynamics (MD) Simulation: A static docked pose does not capture the dynamic nature of a biological system. MD simulations are crucial for assessing the stability of the predicted binding pose over time.[6] By simulating the atomic movements of the protein-ligand complex in a solvated, physiological environment, we can verify whether the key interactions identified in docking are maintained, providing a much higher degree of confidence in the proposed binding mode.

  • Binding Free Energy Calculation (MM/PBSA): The final and most computationally intensive step is to calculate the binding free energy from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method offers a more accurate estimation of binding affinity than docking scores alone by considering solvation effects and ensemble averaging over multiple conformations.[7][8][9]

This tiered approach forms a self-validating system: if a high-ranking docked pose is unstable in MD simulations, its initial promise is invalidated. Conversely, a stable MD trajectory for a well-docked ligand provides strong evidence for a plausible binding hypothesis, justifying the final free energy calculation.

Part 2: Detailed In Silico Experimental Protocols

Protocol 1: Molecular Docking

This protocol outlines the steps for predicting the binding pose of the ligands to the OX1R.

Methodology:

  • Receptor Preparation:

    • Obtain the crystal structure of the human Orexin-1 receptor. A suitable structure, such as PDB ID: 4ZJ8, can be downloaded from the Protein Data Bank.

    • Prepare the receptor using a tool like Chimera or Maestro: remove water molecules and co-crystallized ligands, add hydrogen atoms, and repair any missing side chains or loops.

    • Identify the binding site. For OX1R, this is typically the orthosteric binding pocket where the native ligand binds.

  • Ligand Preparation:

    • Generate 3D structures of this compound and the two alternative ligands using a molecular builder like BIOVIA Draw or ChemDraw.[10]

    • Perform energy minimization of each ligand using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Assign partial charges (e.g., Gasteiger charges) required by the docking software.

  • Docking Execution (using AutoDock Vina as an example):

    • Define the search space (the "grid box") to encompass the entire binding pocket. A box size of 25x25x25 Å centered on the co-crystallized ligand's position is a good starting point.

    • Run the docking simulation with default parameters, allowing for full flexibility of the ligand.

    • The program will generate multiple binding poses for each ligand, ranked by a calculated binding affinity (in kcal/mol).

  • Pose Analysis:

    • Visually inspect the top-ranked poses for each ligand.

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and receptor residues. The pose that is most stable and has the best score will be used for the subsequent MD simulation.

Workflow Diagram: Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Receptor Structure (e.g., PDB: 4ZJ8) PrepReceptor 3. Prepare Receptor (Add H, Remove Water) PDB->PrepReceptor Ligand 2. Generate & Minimize 3D Ligand Structures Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Grid->Dock Analyze 6. Analyze Poses & Scores Dock->Analyze Select 7. Select Best Pose for MD Analyze->Select

Caption: Workflow for predicting ligand binding poses using molecular docking.

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol describes how to assess the stability of the selected protein-ligand complex.

Methodology:

  • System Preparation (using GROMACS as an example):

    • Combine the coordinates of the prepared receptor and the best-docked ligand pose into a single complex file.

    • Generate the topology for the protein using a force field like CHARMM36m or AMBER14SB.[11]

    • Generate ligand topology and parameters. This is a critical step for novel molecules and can be done using servers like LigParGen or CGenFF.

    • Place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the edge) and solvate it with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge.

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.

    • Equilibration: Perform two phases of equilibration. First, a 100 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, a 1 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Positional restraints are typically applied to the protein backbone and ligand during equilibration.

    • Production Run: Run a production MD simulation for at least 100 ns without any restraints. Save the coordinates (trajectory) every 10 ps.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone relative to the starting structure. A stable RMSD indicates the system has reached equilibrium.

    • Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify flexible regions.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.

Workflow Diagram: Molecular Dynamics Simulation

G Start 1. Start with Best Docked Complex Topology 2. Generate Protein & Ligand Topologies and Parameters Start->Topology Solvate 3. Solvate and Add Ions Topology->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. NVT & NPT Equilibration Minimize->Equilibrate Production 6. Production MD Run (100 ns) Equilibrate->Production Analysis 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Step-by-step workflow for molecular dynamics (MD) simulation.

Part 3: Comparative Analysis and Data Interpretation

The data generated from these protocols allows for a direct, quantitative comparison of the three ligands.

Table 1: Comparative Molecular Docking Results
LigandDocking Score (kcal/mol)Key Interacting Residues (Predicted)
A: Parent Compound -8.5Tyr123, Trp234, His265
B: Fluoro-analog -9.1Tyr123, Trp234, His265, Phe189 (halogen bond)
C: Hydroxyl-analog -7.9Tyr123, Ser190 (H-bond) , Trp234

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: The docking results predict that the fluoro-analog (Ligand B) has the highest binding affinity, likely due to a favorable halogen bond with a phenylalanine residue. The parent compound (Ligand A) shows strong binding, while the hydroxyl-analog (Ligand C) has a slightly lower score, suggesting that while it forms a new hydrogen bond, it may disrupt other favorable hydrophobic interactions.

Table 2: MD Simulation Stability and Binding Free Energy
LigandAvg. Ligand RMSD (Å) during ProductionKey Interaction Occupancy (%)ΔG_bind (MM/PBSA) (kcal/mol)
A: Parent Compound 1.2 ± 0.3H-bond with His265: 85%-45.7 ± 4.2
B: Fluoro-analog 1.1 ± 0.2Halogen bond with Phe189: 92%-52.3 ± 3.8
C: Hydroxyl-analog 2.8 ± 0.9H-bond with Ser190: 45%-33.1 ± 6.1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: The MD simulation data provides crucial validation.

  • Ligands A and B show low and stable RMSD values, indicating they remain stably bound in the predicted pose. The high occupancy of their key interactions (H-bond for A, halogen bond for B) throughout the simulation confirms the docking hypothesis.

  • Ligand C , in contrast, shows a high and fluctuating RMSD, suggesting it is unstable in the binding pocket. The low occupancy of its key hydrogen bond supports this finding.

  • The MM/PBSA results correlate well with the stability data. The stable binders (A and B) have much more favorable calculated binding free energies than the unstable ligand (C). This analysis reinforces the prediction that the fluoro-substitution in Ligand B is a beneficial modification for OX1R binding, while replacing the amine with a hydroxyl group is detrimental.[8][12]

Conclusion

This guide outlines a rigorous, multi-step in silico workflow for comparing the receptor binding characteristics of this compound and its analogs. By progressing from rapid docking screens to more accurate (but computationally expensive) molecular dynamics and free energy calculations, researchers can build a robust, evidence-based hypothesis of ligand-receptor interaction. The hypothetical data presented illustrates how this comparative approach can effectively guide lead optimization by identifying specific chemical modifications that enhance binding affinity and stability. The final step, which is beyond the scope of this guide, would be to synthesize these compounds and validate these computational predictions through in vitro binding assays.

References

  • MySkinRecipes. This compound.
  • Lemkul, J. A. Protein-Ligand Complex MD Tutorials.
  • Sadybekov, A. & Katritch, V. A Guide to In Silico Drug Design. PMC - PubMed Central.
  • Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-8.
  • Bio-protocol. Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method.
  • Fluorochem. 5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-AMINE.
  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube.
  • Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
  • Bioinformatics Review. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
  • Homeyer, N. & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH.
  • ResearchGate. (2023). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
  • Sigma-Aldrich. (7S)-7-AMINO-5-BENZYL-5-AZASPIRO[2.4]-HEPTANE 2HCL.
  • ACS Publications. (2022). Protein–Protein Binding Free Energy Predictions with the MM/PBSA Approach Complemented with the Gaussian-Based Method for Entropy Estimation. ACS Omega.
  • MDPI. (2023). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer.
  • BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial.
  • PubChem. 5-Azaspiro(2.4)heptane.
  • LigParGen Server. GROMACS Protein Ligand Complex Simulations.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
Reactant of Route 2
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.